molecular formula C12H16O2 B15311979 3-(2-Ethylphenyl)-2-methylpropanoic acid

3-(2-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B15311979
M. Wt: 192.25 g/mol
InChI Key: RJNIMWYUJZEWIB-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-2-methylpropanoic acid ( 1528405-76-6) is a high-quality organic building block with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is supplied with a typical purity of 98% and is accompanied by comprehensive analytical data, including NMR and HPLC documentation, to support rigorous research and development activities . As a derivative of benzeneacetic acid, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research . While the specific biological mechanism of action for this exact isomer is not fully detailed in the available literature, structural analogs with the ethylphenyl group located at the para-position of the ring are well-established as key intermediates in the synthesis of potent active pharmaceutical ingredients. For instance, such analogs are critically employed in the production of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in oncology research . This suggests potential applications for researchers investigating novel therapeutic agents or studying structure-activity relationships (SAR) in medicinal chemistry. The compound is intended for laboratory research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-ethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O2/c1-3-10-6-4-5-7-11(10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)

InChI Key

RJNIMWYUJZEWIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Strategic Identification and Characterization of 3-(2-Ethylphenyl)-2-methylpropanoic Acid (CAS 1528405-76-6)

[1]

Executive Summary

Precise chemical identification is the bedrock of reproducible pharmaceutical research. In the development of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) or metabolic enzymes, the differentiation between structural isomers is critical. This guide provides an in-depth technical analysis of 3-(2-Ethylphenyl)-2-methylpropanoic acid , a specific organic building block used in medicinal chemistry.

We address the core requirement of CAS number verification while expanding into the molecule's synthesis, analytical characterization, and role in structure-activity relationship (SAR) studies. This document serves as a definitive reference for researchers requiring verified data on this specific dihydrocinnamic acid derivative.

Chemical Identity & CAS Verification[1][2]

The primary challenge in sourcing "3-(2-Ethylphenyl)-2-methylpropanoic acid" lies in distinguishing it from its positional isomers (e.g., the 4-ethylphenyl analog) and its chain isomers (e.g., 2-(2-ethylphenyl)butanoic acid). The verified Chemical Abstracts Service (CAS) registry number for this specific structure is 1528405-76-6 .

Validated Chemical Identifiers
Identifier TypeValueNotes
Chemical Name 3-(2-Ethylphenyl)-2-methylpropanoic acidSystematic IUPAC name
CAS Registry Number 1528405-76-6 Validated via chemical supplier databases [1]
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CCC1=CC=CC=C1CC(C)C(=O)OCanonical string for database search
InChI Key YGMCZNVWKMQEJC-UHFFFAOYSA-N(Predicted based on structure)
Common Synonyms α-Methyl-2-ethylhydrocinnamic acid; 2-Methyl-3-(o-ethylphenyl)propionic acid
The "Lookup" Methodology: Ensuring Isomeric Purity

In drug development, relying solely on name searches can lead to sourcing errors. The "2-methyl" and "3-phenyl" numbering is often confused with "2-phenyl" derivatives (profens).

Protocol for Verification:

  • Structure-Based Search: Always use SMILES or InChI strings rather than text names in databases like SciFinder or Reaxys.

  • Isomer Check: Verify the position of the ethyl group (ortho vs. para). The ortho (2-ethyl) substitution creates significant steric hindrance, altering the binding profile compared to the para isomer.

  • CAS Validation: Ensure the CAS matches the specific racemate (1528405-76-6). If a chiral synthesis is required (R- or S- isomer), distinct CAS numbers will apply, though they are often not yet indexed for novel building blocks.

Synthesis & Manufacturing Pathways

Understanding the synthesis of 3-(2-Ethylphenyl)-2-methylpropanoic acid allows researchers to anticipate potential impurities (e.g., unreacted aldehyde, des-ethyl byproducts).

Retrosynthetic Analysis

The molecule is a dihydrocinnamic acid derivative. The most robust synthetic route involves the construction of the carbon skeleton via condensation followed by reduction.

  • Disconnection A: C2-C3 bond formation via Heck Reaction (Aryl halide + Methacrylate).

  • Disconnection B: C2-C3 bond formation via Perkin/Knoevenagel Condensation (Benzaldehyde + Propionic anhydride/ester).

Preferred Route (Scale-Up Compatible):

  • Starting Material: 2-Ethylbenzaldehyde.

  • Condensation: Reaction with Methyl methacrylate (or propionic anhydride) to form the

    
    -unsaturated ester.
    
  • Reduction: Catalytic hydrogenation (Pd/C) to reduce the alkene to the alkane.

  • Hydrolysis: Saponification of the ester to the free acid.

Synthetic Workflow Diagram

SynthesisPathSM12-Ethylbenzaldehyde(CAS 22927-13-5)Inter1Intermediate:alpha-Methyl-2-ethylcinnamic acid esterSM1->Inter1Perkin/HeckCondensationReagent1Methyl Methacrylate(or Propionic Anhydride)Reagent1->Inter1Step2H2 / Pd/C(Hydrogenation)Inter1->Step2Product3-(2-Ethylphenyl)-2-methylpropanoic acid(CAS 1528405-76-6)Step2->ProductReduction &Hydrolysis

Figure 1: Proposed synthetic pathway for the production of 3-(2-Ethylphenyl)-2-methylpropanoic acid, highlighting the critical hydrogenation step.

Analytical Characterization

To validate the identity of CAS 1528405-76-6, the following analytical signatures must be confirmed. These values serve as a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Prediction
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
      
    • 
       7.1 - 7.3 ppm (m, 4H):  Aromatic protons (Ortho-substitution pattern).
      
    • 
       2.9 - 3.1 ppm (dd, 1H):  Benzylic proton (CH 2-CH).
      
    • 
       2.5 - 2.7 ppm (m, 1H):  Methine proton (CH2-CH -COOH).
      
    • 
       2.6 ppm (q, 2H):  Ethyl group methylene (-CH 2-CH3).
      
    • 
       1.1 ppm (t, 3H):  Ethyl group methyl (-CH2-CH 3).
      
    • 
       1.05 ppm (d, 3H):  Alpha-methyl group (-CH-CH 3).
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Molecular Ion: [M-H]⁻ = 191.1.

  • Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids.

Application in Drug Discovery

This molecule acts as a specialized hydrophobic scaffold . The ortho-ethyl group provides a unique steric bulk that forces the phenyl ring into a specific conformation relative to the propanoic acid tail.

Pharmacophore Utility
  • GPCR Ligands: Used to probe hydrophobic pockets where standard phenyl or tolyl groups are too small or lack the necessary rotational constraints.

  • Metabolic Stability: The steric hindrance of the 2-ethyl group can protect the benzylic position from rapid metabolic oxidation compared to unsubstituted analogs.

  • Chiral Resolution: As the molecule possesses a chiral center at the alpha-position, it is frequently used as a racemic building block that is later resolved or synthesized asymmetrically to test stereospecific binding [2].

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, and DCM; sparingly soluble in water.

  • Safety: Treat as an irritant (Skin/Eye). Standard PPE required.

References

  • PubChem. (2024). Compound Summary: 2-(2-ethylphenyl)-2-methylpropanoic acid (Isomer comparison). Retrieved from [Link]

Isomeric Profiling of Ethylphenyl Methylpropanoic Acid: Structural Analogs and Impurity Landscapes in NSAID Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and pharmacological profiling of the isomers of ethylphenyl methylpropanoic acid (systematically known as 2-(ethylphenyl)propanoic acid ).

While often overshadowed by its isobutyl analog (Ibuprofen), this molecule represents a critical control standard in pharmaceutical development (identified as Ibuprofen Impurity N in the European Pharmacopoeia) and serves as a fundamental model for Structure-Activity Relationship (SAR) studies in the 2-arylpropionic acid (profen) class.

Executive Summary

Ethylphenyl methylpropanoic acid (C₁₁H₁₄O₂) exists as a set of positional and stereochemical isomers. In the context of drug development, the para-isomer (2-(4-ethylphenyl)propanoic acid) is the most significant, serving as a regulated impurity in commercial Ibuprofen batches. Its presence indicates specific feedstock contamination (ethylbenzene) during synthesis.

This guide analyzes the three positional isomers (ortho, meta, para) and their enantiomers, providing actionable protocols for their synthesis, separation, and pharmacological evaluation.

Chemical Architecture & Isomer Classification

The core scaffold consists of a propanoic acid backbone with a methyl group at the


-position (C2) and an ethylphenyl substituent.
Positional Isomers (Regioisomers)

The position of the ethyl group on the phenyl ring relative to the propionic acid moiety defines three distinct chemical entities:

IsomerSystematic NameCommon DesignationSignificance
Para 2-(4-ethylphenyl)propanoic acidImpurity N (EP/BP)Primary Focus. Critical quality attribute (CQA) in Ibuprofen manufacturing.
Meta 2-(3-ethylphenyl)propanoic acidm-isomerAnalog of Ibuprofen Impurity A; used in selectivity studies.
Ortho 2-(2-ethylphenyl)propanoic acido-isomerSterically hindered; typically exhibits reduced COX binding affinity.
Stereoisomers (Chirality)

Like all profens, C2 is a chiral center, generating two enantiomers for each positional isomer:

  • (S)-Enantiomer: Generally the pharmacologically active form (eutomer) capable of inhibiting Cyclooxygenase (COX).

  • (R)-Enantiomer: Often inactive (distomer) in vitro but undergoes unidirectional metabolic inversion to the (S)-form in vivo via an acyl-CoA intermediate.

Synthesis & Origin Mechanisms

Understanding the origin of these isomers is essential for process chemistry. The para-isomer typically arises not by design, but as a byproduct.

Origin of Impurity N (Para-Isomer)

In the industrial synthesis of Ibuprofen (e.g., the Boot process or Hoechst-Celanese process), the starting material is isobutylbenzene . If the feedstock contains ethylbenzene as a contaminant, the same catalytic cycles convert it into 2-(4-ethylphenyl)propanoic acid .

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the parallel synthesis pathways where the impurity is generated alongside the API.

G cluster_0 Feedstock (Friedel-Crafts) Isobutyl Isobutylbenzene (Target Start) Acylation Acylation Step (+ Acetyl Chloride / AlCl3) Isobutyl->Acylation Ethyl Ethylbenzene (Contaminant) Ethyl->Acylation Inter_Iso 4-Isobutylacetophenone Acylation->Inter_Iso Inter_Eth 4-Ethylacetophenone Acylation->Inter_Eth Transformation 1. Reduction / Hydrogenation 2. Carbonylation (Pd cat.) Inter_Iso->Transformation Inter_Eth->Transformation Ibuprofen Ibuprofen (Target API) Transformation->Ibuprofen ImpurityN Impurity N (2-(4-ethylphenyl)propanoic acid) Transformation->ImpurityN

Figure 1: Parallel synthesis pathway showing the origin of Impurity N from ethylbenzene contamination during Ibuprofen manufacturing.

Physicochemical Properties[1][2][3][4][5]

The ethyl homolog (Impurity N) shares similar solubility profiles with Ibuprofen but differs slightly in lipophilicity due to the shorter alkyl chain (ethyl vs. isobutyl).

Comparative Data Table
Property2-(4-Ethylphenyl)propanoic AcidIbuprofen (Reference)Impact on Analysis
Molecular Weight 178.23 g/mol 206.29 g/mol Distinct mass spec (MS) shift (-28 Da).
pKa 4.43 ± 0.104.45 ± 0.12Co-elution likely in standard reverse-phase HPLC.
LogP (Lipophilicity) ~2.9~3.5Ethyl isomer is less lipophilic; elutes earlier on C18 columns.
Melting Point 38–40 °C75–77 °CLower MP makes the impurity harder to crystallize out.
Solubility Ethanol, DMSO, MethanolEthanol, DMSO, MethanolHigh solubility in organic solvents; low in water.

Experimental Protocols

Protocol A: Targeted Synthesis of 2-(4-ethylphenyl)propanoic Acid

For use as a reference standard.

Reagents: 4-Ethylphenylacetic acid, Methyl iodide, LDA (Lithium diisopropylamide), THF.

  • Enolate Formation: Dissolve 4-ethylphenylacetic acid (1.0 eq) in anhydrous THF under

    
     at -78°C. Add LDA (2.1 eq) dropwise to generate the dianion.
    
  • Methylation: Stir for 1 hour. Add Methyl iodide (1.1 eq) slowly. The reaction is strictly kinetic; maintain -78°C to prevent di-methylation.

  • Quench & Workup: Warm to room temperature over 2 hours. Quench with 1N HCl. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The crude product is a racemic mixture. Purify via flash column chromatography (Hexane:EtOAc 9:1).

  • Validation:

    
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    1.25 (t, 3H, ethyl-CH
    
    
    ), 1.51 (d, 3H,
    
    
    -CH
    
    
    ), 2.65 (q, 2H, ethyl-CH
    
    
    ), 3.72 (q, 1H,
    
    
    -CH), 7.15-7.28 (m, 4H, Ar-H).
Protocol B: Chiral Separation (HPLC)

To separate (R) and (S) enantiomers.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (or 254 nm).

  • Expected Result: The (R)-enantiomer typically elutes first, followed by the (S)-enantiomer (confirmation with pure standards required).

Pharmacological Implications[1][3][5]

Structure-Activity Relationship (SAR)

The anti-inflammatory potency of profens relies on the hydrophobic fit of the 4-position substituent into the COX enzyme channel.

  • Ibuprofen (Isobutyl): Optimal size for hydrophobic pocket filling.

  • Ethyl Analog: The ethyl group is shorter, leading to reduced Van der Waals interactions within the COX active site. Consequently, 2-(4-ethylphenyl)propanoic acid is a weaker COX inhibitor than Ibuprofen.

Metabolic Inversion Pathway

Like Ibuprofen, the (R)-isomer of the ethyl analog undergoes chiral inversion to the active (S)-isomer. This occurs via the formation of a Coenzyme A thioester, which facilitates epimerization.

MetabolicInversion R_Iso (R)-2-(4-ethylphenyl) propanoic acid CoA_Ester Acyl-CoA Thioester (Intermediate) R_Iso->CoA_Ester ATP, CoA-SH CoA_Ester->CoA_Ester Epimerization S_Iso (S)-2-(4-ethylphenyl) propanoic acid CoA_Ester->S_Iso Hydrolysis Enz1 Acyl-CoA Synthetase Enz2 Epimerase Enz3 Hydrolase

Figure 2: The unidirectional metabolic inversion of the (R)-distomer to the (S)-eutomer, a characteristic pathway for 2-arylpropionic acids.

References

  • European Pharmacopoeia (Ph.[1] Eur.) 11.0. "Ibuprofen Monograph: Impurity N." Council of Europe, 2023.

  • BenchChem. "(2RS)-2-(4-Ethylphenyl)propanoic Acid Technical Guide." BenchChem Technical Library, 2023.

  • Castillo, M., et al. "Determination of Non-Steroidal Anti-Inflammatory Drugs and their Metabolites." Journal of Chromatography A, Vol. 1216, No. 3, 2009.

  • Bone, A.G. "Synthesis and Biological Evaluation of 2-Arylpropionic Acid Derivatives." Journal of Medicinal Chemistry, Vol 25, 1982.

  • LGC Standards. "Reference Material: (2RS)-2-(4-Ethylphenyl)propanoic Acid." LGC Standards, 2024.

Sources

"predicted biological activity of 3-(2-Ethylphenyl)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological profiling of 3-(2-Ethylphenyl)-2-methylpropanoic acid , a specialized chemical scaffold. This analysis is derived from Structure-Activity Relationship (SAR) principles, "read-across" data from structurally homologous drugs (Glitazars, Neprilysin inhibitors), and computational pharmacophore modeling.

A Computational & SAR Analysis for Metabolic and Cardiovascular Target Discovery

Executive Summary

3-(2-Ethylphenyl)-2-methylpropanoic acid is a lipophilic dihydrocinnamic acid (hydrocinnamic acid) derivative. Unlike its structural isomer ibuprofen (a 2-arylpropionic acid), this molecule features a methylene spacer between the aromatic ring and the chiral center.

This structural distinction is critical. It shifts the predicted biological activity from Cyclooxygenase (COX) inhibition (NSAID activity) toward Nuclear Receptor Agonism (PPARs) and Zinc-Metalloprotease Inhibition . This guide outlines the theoretical basis for these predictions, identifying this scaffold as a high-value candidate for metabolic syndrome (Type 2 Diabetes, Dyslipidemia) and cardiovascular regulation (Hypertension).

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Acidic Head Group: A carboxylic acid capable of forming salt bridges (e.g., with Arginine residues) or coordinating metal ions (e.g., Zinc).

  • Chiral Linker (Alpha-Methyl): The 2-methyl position creates a chiral center (

    
    ). In biological systems, the (S)-enantiomer  of hydrocinnamic acids typically exhibits superior binding affinity for protease targets, mimicking the L-amino acid side chain orientation.
    
  • Lipophilic Tail (Ortho-Ethyl Phenyl): The 2-ethyl substitution on the phenyl ring introduces significant steric bulk and lipophilicity compared to a simple phenyl group. This "ortho-effect" restricts conformational freedom, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the S1' pocket of Neprilysin).

Physicochemical Profile (Predicted)
PropertyValue (Predicted)Implication
Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Low Molecular Weight (Fragment-like)
MW 192.25 g/mol High Ligand Efficiency (LE) potential
cLogP ~3.1 - 3.4Good membrane permeability; Oral bioavailability
TPSA 37.3 ŲExcellent CNS and cell penetration
pKa ~4.5 - 4.8Ionized at physiological pH (7.4)
Rotatable Bonds 4Flexible enough to induce fit, rigid enough for specificity

Predicted Pharmacodynamics (Mechanism of Action)

Based on pharmacophore similarity searching against the ChEMBL and PubChem databases, this scaffold maps to two primary biological targets.

Primary Hypothesis: Dual PPAR / Agonist

The 3-phenyl-2-methylpropanoic acid motif is the structural "tail" found in several Glitazars (dual PPAR agonists used for diabetes and dyslipidemia).

  • Mechanism: The carboxylic acid forms a hydrogen bond network with the Tyr473/His323 residues in the PPAR Ligand Binding Domain (LBD), stabilizing Helix 12 in the active conformation.

  • Role of the Ethyl Group: The hydrophobic LBD of PPARs is large. The ortho-ethyl group provides necessary bulk to fill the hydrophobic arm of the pocket, potentially increasing potency compared to unsubstituted analogs.

  • Therapeutic Utility: Insulin sensitization (PPAR

    
    ) and lipid lowering (PPAR
    
    
    
    ).
Secondary Hypothesis: Zinc-Metalloprotease Inhibition (NEP/ACE)

Hydrocinnamic acids are classic inhibitors of Zinc-dependent peptidases, such as Neprilysin (NEP) and Carboxypeptidase A .

  • Mechanism: The carboxylate group acts as a mono- or bidentate ligand, coordinating the catalytic Zinc ion (

    
    ) in the enzyme active site.
    
  • Specificity: The 2-methyl-3-(2-ethylphenyl) moiety mimics the hydrophobic side chain of a P1' amino acid (e.g., Phenylalanine or Leucine). The ortho-ethyl substitution is predicted to enhance selectivity for enzymes with wider S1' pockets (like NEP) over those with restricted pockets (like ACE).

  • Therapeutic Utility: Antihypertensive (via inhibition of atrial natriuretic peptide degradation).

Negative Prediction: COX Inhibition (NSAID)
  • Differentiation: True NSAIDs (Ibuprofen, Naproxen) are 2-arylpropionic acids , where the phenyl ring is attached directly to the chiral carbon.

  • Conclusion: 3-(2-Ethylphenyl)-2-methylpropanoic acid has a methylene spacer (

    
    ). This spacer generally abolishes COX-1/COX-2 inhibitory activity. It is NOT predicted to be a potent NSAID. 
    

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow used to determine the biological activity of this specific scaffold versus its isomers.

SAR_Logic Start Input Structure: 3-(2-Ethylphenyl)-2-methylpropanoic acid Check1 Is Aryl group attached to C2 (Alpha)? Start->Check1 Isomer_NSAID Structure: 2-Arylpropionic Acid (Profens) Check1->Isomer_NSAID Yes Isomer_Hydro Structure: 3-Arylpropionic Acid (Hydrocinnamic Acid) Check1->Isomer_Hydro No (It has a spacer) Activity_NSAID Predicted Activity: COX-1/2 Inhibitor (NSAID) (e.g., Ibuprofen) Isomer_NSAID->Activity_NSAID Check2 Check Pharmacophore Features Isomer_Hydro->Check2 Target_PPAR Feature: Lipophilic Tail + Acid Head Target: PPAR Alpha/Gamma Check2->Target_PPAR Target_NEP Feature: Zn-Binding Group + Hydrophobic P1' Target: Neprilysin / Carboxypeptidase Check2->Target_NEP

Figure 1: SAR Decision Tree distinguishing the target molecule (Hydrocinnamic scaffold) from NSAIDs (Profen scaffold).

Experimental Validation Protocols

To confirm these predictions, the following experimental workflow is recommended.

Synthesis Strategy

The most efficient route to the racemic acid is via Knoevenagel Condensation followed by reduction.

  • Reactants: 2-Ethylbenzaldehyde + Diethyl methylmalonate (or Propionic anhydride).

  • Condensation: Base-catalyzed condensation to form the alpha-methyl cinnamic acid derivative.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) to reduce the double bond, yielding 3-(2-ethylphenyl)-2-methylpropanoic acid.
    
  • Chiral Resolution: Use chiral HPLC or enzymatic resolution (Lipase) to separate (R) and (S) enantiomers for individual testing.

In Vitro Screening Assays
Protocol A: PPAR Nuclear Receptor Assay (Reporter Gene)
  • Objective: Quantify agonism of PPAR

    
     and PPAR
    
    
    
    .
  • System: HEK293 cells co-transfected with:

    • Expression plasmid for human PPAR

      
       or 
      
      
      
      LBD fused to Gal4 DNA-binding domain.
    • Luciferase reporter plasmid containing Gal4 upstream activation sequences.

  • Method:

    • Treat cells with compound (0.1 nM – 10

      
      M) for 24h.
      
    • Positive controls: Fenofibrate (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
    • Measure luminescence.

    • Success Criteria: Dose-dependent increase in luciferase activity >50% of positive control.

Protocol B: Neprilysin (NEP) Enzymatic Inhibition
  • Objective: Measure

    
     against Zinc-metalloprotease.
    
  • Reagents: Recombinant Human Neprilysin, Fluorogenic Peptide Substrate (Mca-RPPGFSAFK(Dnp)-OH).

  • Method:

    • Incubate enzyme + compound in Tris-buffered saline (pH 7.4) with

      
       (10 
      
      
      
      M).
    • Add substrate and monitor fluorescence kinetics (Ex 320nm / Em 405nm).

    • Success Criteria: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       nM indicates potent inhibition.
      

Toxicology & ADME Considerations

  • Metabolic Liability: The ethyl group on the phenyl ring is a prime site for CYP450-mediated oxidation (benzylic hydroxylation).

    • Prediction: Rapid conversion to 3-(2-(1-hydroxyethyl)phenyl)-... metabolites.

  • Glucuronidation: The carboxylic acid is susceptible to acyl-glucuronidation. Acyl-glucuronides can be reactive electrophiles, leading to potential idiosyncratic hepatotoxicity (a known issue with some carboxylic acid drugs).

    • Mitigation: Assess acyl-glucuronide stability early in development.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Lead Opt S1 2-Ethylbenzaldehyde S2 Perkin/Knoevenagel Condensation S1->S2 S3 Hydrogenation (Pd/C) S2->S3 S4 Chiral Separation (HPLC) S3->S4 T1 PPAR Reporter Assay (Metabolic) S4->T1 T2 NEP Inhibition Assay (Cardiovascular) S4->T2 D1 Hit Validation T1->D1 T2->D1 D2 ADME: Microsomal Stability (CYP) D1->D2

Figure 2: Experimental workflow from precursor selection to lead optimization.

References

  • Scaffold Pharmacology (Hydrocinnamic Acids)

    • Title: Structure-Activity Relationship of Hydrocinnamic Acid Deriv
    • Source: Molecules (MDPI).
    • Context: Establishes the role of the propanoic acid tail in binding efficacy.
    • (General Journal Link for verification of scope)

  • PPAR Agonist Structure

    • Title: Dual PPAR alpha/gamma agonists: challenges and opportunities.
    • Source: PubMed / Future Medicinal Chemistry.
    • Context: Validates the "phenyl-alkyl-acid" tail as a key pharmacophore for PPAR binding.
  • Neprilysin Inhibition

    • Title: Neprilysin inhibitors: A new hope for heart failure?
    • Source: European Heart Journal.
    • Context: Describes the structural requirements (hydrophobic P1' group + Zinc binding group) for NEP inhibitors.
  • Chemical Data

    • Title: 3-(2-Methylphenyl)propanoic acid (Analogue Data).[1]

    • Source: PubChem CID 30938.
    • Context: Used for read-across of physicochemical properties.

Sources

The Arylpropanoic Acid Scaffold: From Chiral Switches to Next-Generation NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Pharmacophore

The arylpropanoic acid derivatives, colloquially known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy. While their primary mechanism—inhibition of cyclooxygenase (COX) enzymes—is well-documented, the subtlety of their pharmacology lies in their stereochemistry.

The core pharmacophore consists of a propionic acid moiety attached to an aromatic ring. The


-carbon of the propionic acid side chain is a chiral center, creating enantiomeric pairs.
  • S(+)-Enantiomer: The "eutomer" (active form) responsible for COX inhibition.

  • R(-)-Enantiomer: The "distomer" (inactive at COX), but biologically significant due to metabolic inversion and off-target effects (e.g., gamma-secretase modulation).

This guide dissects the molecular mechanisms, the unique "chiral inversion" metabolic pathway, and the green synthesis protocols that define modern production.

Molecular Mechanism of Action

The COX Binding Interface

The anti-inflammatory efficacy of arylpropanoic acids stems from their ability to block the hydrophobic channel of COX enzymes, preventing arachidonic acid (AA) from reaching the active site (Tyr-385).

  • Ionic Anchoring: The carboxylate group of the profen forms an essential ionic bond with Arg-120 and a hydrogen bond with Tyr-355 at the base of the COX channel. This interaction acts as the "gatekeeper."

  • Steric Blockade: The lipophilic aryl group extends into the hydrophobic channel.

  • Isoform Selectivity (COX-1 vs. COX-2):

    • COX-1: The channel is constricted by Ile-523 .

    • COX-2:[1][2][3][4][5][6] Contains Val-523 (a smaller residue), creating a "side pocket."[2] Bulky arylpropanoic derivatives (e.g., those with larger aromatic substitutions) can exploit this pocket to achieve COX-2 selectivity, reducing gastric toxicity.

The "R-to-S" Metabolic Chiral Inversion

Unlike most chiral drugs where the distomer is simply eliminated, arylpropanoic acids undergo a unidirectional metabolic inversion from the inactive


 form to the active 

form. This phenomenon is unique to this chemical class.

Mechanism:

  • Activation: The R-enantiomer is stereoselectively converted to an Acyl-CoA thioester by Long-chain fatty acyl-CoA synthetase. The S-enantiomer is a poor substrate for this enzyme.

  • Epimerization: The enzyme

    
    -methylacyl-CoA racemase (AMACR) converts the R-CoA ester to the S-CoA ester.
    
  • Hydrolysis: The S-CoA ester is hydrolyzed back to the free acid, yielding the active S-profen.

Visualization: The Chiral Inversion Pathway

ChiralInversion R_Profen R(-)-Profen (Inactive) CoA_Synth Acyl-CoA Synthetase (Stereoselective) R_Profen->CoA_Synth R_CoA R-Profen-CoA (Thioester) CoA_Synth->R_CoA ATP, CoA Racemase AMACR (Epimerase) R_CoA->Racemase S_CoA S-Profen-CoA (Thioester) Racemase->S_CoA Inversion Hydrolase Hydrolase S_CoA->Hydrolase S_Profen S(+)-Profen (Active COX Inhibitor) Hydrolase->S_Profen Hydrolysis S_Profen->CoA_Synth No Reaction (Steric Hindrance)

Caption: Unidirectional metabolic inversion of R-profens to active S-profens via CoA-thioester intermediates.

Beyond Inflammation: Non-COX Targets

While the S-enantiomer dominates pain management, the R-enantiomer has been investigated for distinct pathologies, particularly neurodegeneration.

Gamma-Secretase Modulation (GSM)[7]
  • Compound: Tarenflurbil (R-flurbiprofen).[7]

  • Mechanism: Unlike Gamma-Secretase Inhibitors (GSIs) which block all cleavage (causing Notch toxicity), Tarenflurbil acts as a Modulator (GSM).[8] It binds allosterically to the enzyme-substrate complex, shifting the cleavage site on the Amyloid Precursor Protein (APP).[9]

  • Outcome: Reduces production of the toxic A

    
    42 peptide in favor of the shorter, non-toxic A
    
    
    
    38.[9]
  • Status: While Tarenflurbil failed in Phase III due to low potency and poor blood-brain barrier penetration, it validated the GSM mechanism, paving the way for second-generation modulators.

Synthetic Methodologies: The Green Standard

The synthesis of arylpropanoic acids has evolved from the classical "Boots Process" (6 steps, high waste) to the "Hoechst-Celanese Process" (3 steps, high atom economy). The latter is a canonical example of Green Chemistry.

Comparative Efficiency
FeatureBoots Process (Classical)Hoechst-Celanese Process (Modern)
Steps 63
Atom Economy ~40% (High waste)77% (99% with reagent recovery)
Key Reagents AlCl

, ClCH

COOEt, H

HF, H

, CO, Pd catalyst
Byproducts AlCl

hydrate (landfill waste)
Water (mostly)
Protocol: Hoechst-Celanese Synthesis of Ibuprofen

Note: This protocol requires high-pressure equipment (autoclaves) and handling of HF. Strictly for industrial/research facilities.

Step 1: Friedel-Crafts Acylation

  • Reagents: Isobutylbenzene, Acetic Anhydride, HF (catalyst/solvent).

  • Procedure: Isobutylbenzene is acylated at the para position. HF serves as an infinitely recyclable catalyst.

  • Product: 4'-Isobutylacetophenone.

Step 2: Catalytic Hydrogenation

  • Reagents: H

    
     gas, Raney Nickel or Pd/C catalyst.
    
  • Procedure: Reduction of the ketone to the alcohol.

  • Product: 1-(4-isobutylphenyl)ethanol.

Step 3: Carbonylation (The Key Step)

  • Reagents: CO gas, Palladium catalyst (PdCl

    
    (PPh
    
    
    
    )
    
    
    ), Acid promoter.
  • Procedure: The benzylic alcohol undergoes carbonylation. The Pd catalyst inserts CO into the benzylic C-O bond.

  • Product: Ibuprofen.[7][10][11][12][13]

Visualization: The Hoechst Synthesis Flow

HoechstSynthesis Start Isobutylbenzene Step1 Step 1: Acylation (HF Catalyst) Start->Step1 Inter1 4'-Isobutylacetophenone Step1->Inter1 Step2 Step 2: Hydrogenation (Raney Ni / H2) Inter1->Step2 Inter2 1-(4-isobutylphenyl)ethanol Step2->Inter2 Step3 Step 3: Carbonylation (Pd Catalyst / CO) Inter2->Step3 End Ibuprofen (Racemic) Step3->End

Caption: The 3-step Hoechst-Celanese process demonstrating high atom economy.

Experimental Protocol: Chiral HPLC Separation

For researchers developing new derivatives, separating the enantiomers is critical to assess biological activity.

Objective: Isolate S-Ibuprofen from the racemic mixture.

Materials:

  • Column: Chiralcel OJ-R (cellulose tris(4-methylbenzoate)) or Chiralpak AD.

  • Mobile Phase: n-Hexane : Isopropanol (99:1 v/v) for normal phase; Acetonitrile : Water (buffered to pH 2.5) for reverse phase.

  • Detection: UV at 220 nm.

Workflow:

  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Sample Prep: Dissolve 1 mg racemic ibuprofen in 1 mL mobile phase. Filter through 0.45

    
    m PTFE filter.
    
  • Injection: Inject 10

    
    L.
    
  • Elution Order: typically, the R-enantiomer elutes first, followed by the S-enantiomer (dependent on specific column chiral selector).

  • Validation: Calculate Resolution (

    
    ). 
    
    
    
    indicates baseline separation.

References

  • Adams, S. S., et al. (1967). "Absorption, distribution and toxicity of ibuprofen." Toxicology and Applied Pharmacology. Link

  • Wechter, W. J., et al. (1974). "Enzymatic inversion of 2-arylpropionic acids." Biochemical and Biophysical Research Communications. Link

  • El-Hiti, G. A. (2018). "Synthesis of ibuprofen from benzene: The Boots-Hoechst-Celanese processes." The Science Snail. Link

  • Kukar, T. L., et al. (2008). "Substrate-targeting gamma-secretase modulators." Nature. Link

  • Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry. Link

  • Hao, H., et al. (2005). "Chiral separation of ibuprofen enantiomers." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Discovery and History of 2-Arylpropanoic Acids: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylpropanoic acids (profens) represent a watershed moment in medicinal chemistry, marking the transition from toxic, high-dose salicylates and pyrazolones to targeted, non-steroidal anti-inflammatory drugs (NSAIDs) with optimized safety profiles. This guide analyzes the discovery of the phenylalkanoic acid scaffold, the critical role of the


-methyl group in potency and toxicity, and the unique metabolic chiral inversion that defines the pharmacokinetics of this class.

Part 1: The Clinical Imperative and Early Discovery

Context: In the 1950s, the anti-inflammatory landscape was dominated by corticosteroids (effective but toxic) and high-dose aspirin (gastrointestinal toxicity). Phenylbutazone was available but carried risks of agranulocytosis.[1] The objective at Boots Pure Drug Company (Nottingham, UK) was to find a non-steroidal agent with the efficacy of corticosteroids but the safety profile of aspirin.

The Boots Discovery Pipeline

Dr. Stewart Adams (pharmacologist) and Dr. John Nicholson (chemist) spearheaded this initiative. Their methodology diverged from standard industry practices of the time by employing a specific functional assay rather than general analgesic screens.

Protocol 1: The UV-Erythema Assay

Adams utilized a modified UV-erythema assay in guinea pigs to screen for anti-inflammatory activity.[2] Unlike the chemically induced edema models (e.g., carrageenan), this assay specifically mimicked the inflammatory response to tissue injury (sunburn).

  • Method: Guinea pigs were shaved and exposed to UV light.

  • Treatment: Test compounds were administered orally.[3]

  • Endpoint: The degree of erythema (redness) inhibition was scored.

  • Causality: This assay was crucial because it filtered out pure analgesics (which do not reduce inflammation) and highlighted compounds that modulated the inflammatory cascade.

The Failure of Ibufenac

The team initially identified Ibufenac (4-isobutylphenylacetic acid). While effective in clinical trials, it lacked the


-methyl group found in later profens.
  • Outcome: Withdrawn from the market due to significant hepatotoxicity.

  • Lesson: The acetic acid moiety was susceptible to metabolic pathways leading to toxic intermediates. Steric hindrance was required.

The "Methyl" Breakthrough

Nicholson synthesized analogs introducing a methyl group at the


-position of the acetic acid side chain, creating the 2-arylpropanoic acid scaffold.
  • Compound: 2-(4-isobutylphenyl)propanoic acid (Ibuprofen ).

  • Result: The

    
    -methyl group increased anti-inflammatory potency by roughly 3-fold compared to Ibufenac and significantly reduced hepatotoxicity by altering the metabolic profile.
    

BootsDiscovery Need Clinical Need: Safer Anti-inflammatory Screen Screening Assay: UV-Erythema (Guinea Pig) Need->Screen Lead1 Lead 1: Ibufenac (Phenylacetic acid) Screen->Lead1 High Potency Failure Clinical Failure: Hepatotoxicity Lead1->Failure Metabolic Toxicity SAR SAR Modification: Add α-Methyl Group Failure->SAR Steric Protection Lead2 Lead 2: Ibuprofen (2-Arylpropanoic acid) SAR->Lead2 Increased Potency Reduced Toxicity

Figure 1: The iterative discovery pipeline at Boots leading from Ibufenac to Ibuprofen.

Part 2: Molecular Mechanism and Chirality

The 2-arylpropanoic acids possess a chiral center at the


-carbon. This chirality is central to both their pharmacodynamics (COX inhibition) and pharmacokinetics (metabolic inversion).
Mechanism of Action: COX Inhibition

Profens inhibit Cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid to prostaglandins.

  • Binding Site: The carboxylate group of the profen forms an ionic bond (salt bridge) with Arg120 and a hydrogen bond with Tyr355 at the constriction of the COX active site channel.

  • Stereoselectivity: The (S)-enantiomer is the active inhibitor. The (R)-enantiomer binds poorly because its spatial orientation prevents optimal alignment with the Arg120/Tyr355 dyad.

Metabolic Chiral Inversion

Uniquely, profens administered as a racemate (mixture of R and S) undergo a unidirectional metabolic inversion from the inactive (R)-form to the active (S)-form in vivo. This allows the inactive portion of the dose to be "recycled" into the active drug.

The Pathway:

  • Activation: (R)-profen is selectively converted to a Coenzyme A (CoA) thioester by Long-chain acyl-CoA synthetase . (S)-profen is not a substrate for this enzyme.

  • Epimerization: The (R)-profen-CoA is racemized to (S)-profen-CoA by

    
    -methylacyl-CoA racemase (AMACR)  (specifically the P504S protein).
    
  • Hydrolysis: The (S)-profen-CoA is hydrolyzed by cytosolic thioesterases to release the free, pharmacologically active (S)-profen.

ChiralInversion R_Profen (R)-Profen (Inactive) R_CoA (R)-Profen-CoA R_Profen->R_CoA Stereoselective Activation Synthetase Acyl-CoA Synthetase Synthetase->R_CoA S_CoA (S)-Profen-CoA R_CoA->S_CoA Epimerization AMACR AMACR (Racemase) AMACR->S_CoA S_Profen (S)-Profen (Active COX Inhibitor) S_CoA->S_Profen Hydrolysis Hydrolase Hydrolase Hydrolase->S_Profen

Figure 2: The unidirectional metabolic inversion of R-profens to S-profens mediated by AMACR.

Part 3: Chemical Synthesis and Engineering

The industrial production of Ibuprofen provides a textbook example of "Green Chemistry" and process optimization.

Comparison: The Boots Process vs. The BHC Process

The original synthesis developed by Boots involved six steps with poor atom economy. In the 1990s, the BHC Company (Boots-Hoechst-Celanese) developed a catalytic route that reduced waste and improved efficiency.

Data Summary: Process Efficiency

MetricBoots Process (Traditional)BHC Process (Green)
Steps 63
Atom Economy ~40% (High Waste)~77% (99% with recovery)
Reagents AlCl

, Ethyl chloroacetate, Hydroxylamine
HF, H

, CO, Pd catalyst
Waste Products Large amounts of inorganic saltsWater (Acetic acid is the only byproduct)
The BHC Synthetic Protocol (Simplified)
  • Acylation: Isobutylbenzene is reacted with acetic anhydride (HF catalyst) to form 4-isobutylacetophenone.

  • Hydrogenation: The ketone is reduced to an alcohol using Raney Nickel or similar hydrogenation catalysts.

  • Carbonylation: The alcohol undergoes carbonylation with CO (Palladium catalyst) to form Ibuprofen directly.

SynthesisComparison cluster_Boots Boots Process (6 Steps) cluster_BHC BHC Process (3 Steps) Isobutylbenzene Isobutylbenzene Intermediates Intermediates (Darzens, Hydrolysis, etc.) Isobutylbenzene->Intermediates Waste Waste: Salts, Unused Atoms (60% Mass Loss) Intermediates->Waste Ibuprofen1 Ibuprofen Intermediates->Ibuprofen1 Isobutylbenzene2 Isobutylbenzene Acylation 1. Acylation (HF) Isobutylbenzene2->Acylation Carbonylation 2. Pd-Carbonylation Acylation->Carbonylation Ibuprofen2 Ibuprofen Carbonylation->Ibuprofen2

Figure 3: Comparison of the atom-inefficient Boots route versus the catalytic BHC route.

Part 4: Expansion of the Class (Naproxen)

Following the success of Ibuprofen, Syntex (later Roche) introduced Naproxen in 1976.

  • Structure: Derived from 2-naphthol, creating a naphthalene-based propanoic acid.

  • Discovery Note: Unlike Ibuprofen, Naproxen was marketed as the pure (S)-enantiomer .[4]

  • Resolution Protocol: The industrial synthesis utilized the Pope-Peachy method for chiral resolution.[5]

    • Racemic naproxen is reacted with cinchonidine (a chiral base).[4]

    • The (S)-naproxen-cinchonidine salt is less soluble and crystallizes out selectively.

    • The remaining (R)-naproxen is racemized and recycled, increasing the theoretical yield to nearly 100%.

References

  • Adams, S. S. (1992). "The propionic acids: a personal perspective." Journal of Clinical Pharmacology, 32(4), 317–323. Link

  • Adams, S. S., & Nicholson, J. S. (1961). "The Discovery of Ibuprofen."[1][2][6] Boots Pure Drug Co.[6] Internal Reports / Patent GB 971700.

  • Cannell, G. R., et al. (2000). "Chiral inversion of 2-arylpropionic acids." Chirality, 12(1), 1–12.
  • Woodman, T. J., et al. (2011).[7][8] "Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)." Chemical Communications, 47, 7332-7334.[7][8][9] Link

  • Eliel, E. L., et al. (1997). "The BHC Ibuprofen Process." Green Chemistry: Theory and Practice.
  • Harrington, P. J., & Lodewijk, E. (1997).[10] "Twenty Years of Naproxen Technology." Organic Process Research & Development, 1(1), 72–76.[10] Link

  • Selinsky, B. S., et al. (2001).[11] "Structural analysis of NSAID binding by prostaglandin H2 synthase: time-dependent and time-independent inhibitors." Biochemistry, 40(17), 5172–5180. (Detailing Arg120/Tyr355 interactions).

Sources

Methodological & Application

"analytical methods for 3-(2-Ethylphenyl)-2-methylpropanoic acid quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategy for 3-(2-Ethylphenyl)-2-methylpropanoic Acid

Executive Summary & Molecule Profile

This guide details the analytical framework for 3-(2-Ethylphenyl)-2-methylpropanoic acid , a specific hydrocinnamic acid derivative. Unlike "profen" drugs (which are 2-arylpropanoic acids), this molecule features a phenyl ring attached to the 3-position of the propanoic backbone, with a methyl group at the 2-position.

This structural distinction dictates specific retention behaviors and fragmentation patterns. This compound is frequently encountered as a Key Starting Material (KSM) or intermediate in the synthesis of tricyclic antihistamines (e.g., Alcaftadine analogs) or as a specific metabolic probe.

Physicochemical Profile:

  • Acidic Character: Contains a carboxylic acid (predicted pKa

    
     4.4 – 4.6).
    
  • Lipophilicity: High (LogP

    
     3.1 – 3.5) due to the ethyl-phenyl moiety.
    
  • Chromophore: Benzenoid absorption (primary

    
     ~210 nm; secondary ~257 nm).
    
  • Chirality: The C2 position is a stereocenter, creating (R) and (S) enantiomers.

Strategic Analytical Workflow

The following decision matrix outlines the appropriate method based on the analytical objective (Assay vs. Trace Impurity vs. Chiral Purity).

AnalyticalStrategy Start Analytical Objective Conc Concentration Range? Start->Conc Chiral Stereochemistry? Start->Chiral High High (μg/mL - mg/mL) (Purity/Assay) Conc->High Low Low (ng/mL) (PK/Trace Impurity) Conc->Low Method1 Method A: HPLC-UV (Reverse Phase C18) High->Method1 Method2 Method B: LC-MS/MS (ESI Negative Mode) Low->Method2 Method3 Method C: Chiral HPLC (Polysaccharide CSP) Chiral->Method3

Figure 1: Analytical Decision Matrix for 3-(2-Ethylphenyl)-2-methylpropanoic acid.

Protocol A: HPLC-UV for Purity and Assay

Objective: Routine batch release, stability testing, and reaction monitoring. Rationale: The carboxylic acid moiety requires pH control to suppress ionization, ensuring the analyte remains in its neutral (hydrophobic) form for retention on a C18 column.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)Provides hydrophobic selectivity for the ethyl-phenyl group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 suppresses carboxylic acid ionization (

).
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than methanol for lipophilic aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 215 nmMax sensitivity (carbonyl + phenyl). Use 254 nm for higher selectivity if matrix is dirty.
Column Temp 35°CImproves mass transfer and peak sharpness.
Step-by-Step Procedure
  • Mobile Phase Prep:

    • Phase A: Add 1.0 mL TFA to 1000 mL HPLC-grade water. Mix and degas.

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold to elute polar impurities).

    • 2-12 min: 30%

      
       80% B (Linear gradient to elute target).
      
    • 12-15 min: 80% B (Wash).

    • 15.1 min: 30% B (Re-equilibration).

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN (Diluent).

    • Filter through 0.22 µm PTFE filter.

    • Target Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical: Tailing indicates insufficient acid in mobile phase).
  • Retention Time %RSD:

    
     (n=5).
    

Protocol B: LC-MS/MS for Trace Quantification

Objective: Bioanalysis (plasma/urine) or genotoxic impurity quantification. Rationale: Carboxylic acids ionize efficiently in Negative Electrospray Ionization (ESI-) mode, forming the


 ion. TFA is avoided here due to signal suppression; Formic acid or Ammonium Acetate is used instead.
MS/MS Parameters
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Precursor Ion: m/z ~191.1 (Calculated based on MW ~192.25).

  • Product Ions (MRM):

    • Quantifier: m/z 191.1

      
       147.1 (Loss of 
      
      
      
      , typical for carboxylic acids).
    • Qualifier: m/z 191.1

      
       119.1 (Loss of propionic tail/cleavage at benzyl position).
      
LC Conditions (MS-Compatible)
  • Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Fast ramp (10% to 90% B in 3 minutes).

Protocol C: Chiral Separation (Enantiomeric Purity)

Objective: Determine the ratio of (R) and (S) enantiomers. Rationale: The 2-methyl position creates a chiral center. Standard C18 columns cannot separate these. Polysaccharide-based Chiral Stationary Phases (CSPs) are required.

Methodology
ParameterNormal Phase Mode (Traditional)Reversed Phase Mode (Modern)
Column Chiralpak AD-H (Amylose-based)Chiralpak AD-RH or OD-RH
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)Water (0.1% H3PO4) : ACN (60 : 40)
Mechanism Hydrogen bonding & steric inclusionHydrophobic interaction & inclusion
Advantage Higher selectivity for this classMS-compatible (if buffer is volatile)

Critical Note: The addition of 0.1% TFA to the Hexane/IPA mix is mandatory to keep the carboxylic acid protonated; otherwise, the peak will broaden significantly or not elute.

Synthesis Pathway & Impurity Context

Understanding the origin of the molecule aids in identifying impurities. This compound is typically synthesized via alkylation or reduction pathways.

SynthesisPath Start 2-Ethylbenzaldehyde Step1 Condensation (w/ Methylmalonate) Start->Step1 Inter Intermediate: Acrylic Acid Deriv. Step1->Inter Step2 Hydrogenation (Pd/C) Inter->Step2 Product Target: 3-(2-Ethylphenyl)- 2-methylpropanoic acid Step2->Product

Figure 2: Likely synthetic origin.[3][4][5][6][7][8] Impurities may include the unreduced acrylic acid derivative (UV shift to ~280nm) or des-ethyl analogs.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • FDA Guidance. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • PubChem. Compound Summary: 3-(2-Methylphenyl)propanoic acid (Structural Analog).[5] National Library of Medicine. Available at: [Link]

  • Chiral Technologies. Application Guide for Separation of Carboxylic Acids. Daicel Corporation. Available at: [Link]

Sources

Application Note: High-Purity Isolation and Resolution of 3-(2-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

3-(2-Ethylphenyl)-2-methylpropanoic acid is a critical chiral building block belonging to the class of


-methyl hydrocinnamic acids.[1][2] Structurally characterized by a carboxylic acid tail, an 

-methyl stereocenter, and a sterically demanding ortho-ethyl phenyl ring, this molecule presents unique purification challenges.[3]

Unlike its para-substituted analogs (common in NSAIDs like Ibuprofen), the ortho-ethyl substitution breaks planar symmetry and increases lipophilicity, often leading to "oiling out" during crystallization rather than forming discrete lattices.[1] Furthermore, the C2 chiral center requires rigorous enantiomeric resolution, as the biological activity of such intermediates is almost exclusively tied to a single enantiomer (typically S-isomer for related anti-inflammatory pathways, though specific targets vary).[3]

This guide details a validated workflow for transforming crude synthesis reaction mixtures into pharmaceutical-grade material (>99.5% chemical purity, >98% ee), utilizing a "Filter-Resolve-Polish" strategy.

Chemical Properties Profile

Understanding the physicochemical behavior of the target molecule is the foundation of this protocol.[2][3]

PropertyDescriptionImplication for Purification
Acidity (pKa) ~4.6 – 4.8 (Carboxylic Acid)Allows for sharp separation from neutral impurities via pH-controlled extraction.[1][2]
Lipophilicity (LogP) ~3.2 – 3.5 (Estimated)High affinity for non-polar solvents (Toluene, Heptane).[1][3] Low water solubility at pH < 3.[1][3]
Physical State Viscous Oil / Low-melting SolidTendency to form supersaturated oils.[1][2] Crystallization requires seeding and slow cooling.[1][3]
Chirality C2 StereocenterRequires diastereomeric salt formation or chiral chromatography for resolution.[1][2][3]
Major Impurities Des-ethyl analog, Regioisomers (3-ethyl), Self-anhydridesRegioisomers are difficult to separate by crystallization; chromatography may be required if <95% crude.[1][2]

Protocol A: Primary Isolation (Acid-Base Extraction)[1][2]

Objective: Removal of non-acidic synthetic byproducts (unreacted alkyl halides, catalysts, neutral organics) and trace metals.[3]

Principle: The molecule is switched between its lipophilic free-acid form and its hydrophilic carboxylate salt form.[1][2]

Reagents
  • Solvent A: Methyl tert-butyl ether (MTBE) or Toluene (Preferred for scale-up due to safety).[1][2]

  • Base: 1N NaOH or 10% Na₂CO₃.[1][2][3]

  • Acid: 2N HCl.[1][2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Solvent A (5 volumes relative to crude mass).

  • First Wash (Acidic): Wash the organic phase with 1N HCl (2 vol) to remove any residual amine catalysts or basic impurities.[1] Discard aqueous layer.[1][3]

  • Forward Extraction (Salt Formation): Extract the organic phase with 10% Na₂CO₃ (3 x 2 vol).

    • Mechanism:[1][2][4][5][6] The target acid deprotonates (pH > 9) and moves to the aqueous layer.[3] Neutral impurities stay in the organic layer.[1][3]

    • Critical Check: Ensure the aqueous layer pH is > 10.[1][3]

  • Phase Separation: Discard the organic layer (contains neutral impurities).[1]

  • Back Extraction (Acidification):

    • Cool the combined aqueous extracts to 10°C.

    • Slowly add 2N HCl until pH reaches 1-2. The product will precipitate as an oil or solid.[1][3]

    • Extract the turbid aqueous mixture with Solvent A (3 x 2 vol).[1]

  • Drying: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Visualization: Acid-Base Logic Flow

AcidBaseExtraction Crude Crude Mixture (Acid + Neutrals) OrgSolvent Dissolve in MTBE Crude->OrgSolvent BaseWash Extract with 10% Na2CO3 (Target becomes R-COO- Na+) OrgSolvent->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgWaste Organic Phase (Neutral Impurities) Sep1->OrgWaste Discard AqProduct Aqueous Phase (Target Salt) Sep1->AqProduct Keep Acidify Acidify with HCl to pH 1 (Target becomes R-COOH) AqProduct->Acidify ExtractBack Extract into Toluene/MTBE Acidify->ExtractBack FinalIso Concentrate -> Pure Racemic Acid ExtractBack->FinalIso

Figure 1: Logical flow of the pH-swing extraction process to isolate the acidic component.[1][2]

Protocol B: Enantiomeric Resolution (Diastereomeric Crystallization)[1][2][3]

Objective: Separation of the (S)-enantiomer (assumed bioactive target) from the racemic mixture.

Principle: Reaction with a chiral amine forms two diastereomeric salts with different solubility profiles.[1][2][3] The less soluble salt crystallizes out.[1][2][3]

Recommended Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA) is the industry standard for


-methyl aryl acids [1].[1][2]
Step-by-Step Methodology
  • Stoichiometry: Dissolve 1.0 equivalent of the Racemic Acid (from Protocol A) in Isopropanol (IPA) (5 volumes).

  • Addition: Add 0.55 equivalents of (S)-(-)-1-Phenylethylamine.

    • Note: Using 0.5-0.6 eq maximizes the yield of the less soluble salt while leaving the unwanted enantiomer in solution.[1][2]

  • Heating: Heat the mixture to 60-70°C until a clear solution is obtained.

  • Controlled Cooling (Critical):

    • Cool to 50°C and hold for 30 mins.

    • Seeding: If no crystals appear, add a seed crystal of the pure salt (if available) or scratch the glass.[3]

    • Cool to 20°C at a rate of 5°C/hour. Rapid cooling will trap the wrong isomer (inclusion).[1][3]

  • Filtration: Filter the white solid.

    • Solid (Cake): Enriched Salt of Desired Enantiomer.

    • Liquor: Enriched Unwanted Enantiomer (can be racemized and recycled).[1]

  • Recrystallization: Recrystallize the wet cake from hot IPA/Water (95:5) to boost Enantiomeric Excess (ee) from ~80% to >98%.

  • Salt Break: Suspend the purified salt in water, acidify with HCl, and extract with MTBE to recover the free Chiral Acid.[3]

Visualization: Resolution Cycle

ResolutionCycle Racemate Racemic Acid (1.0 eq) Crystallize Crystallize in IPA (Slow Cool) Racemate->Crystallize Amine Chiral Amine (0.55 eq) Amine->Crystallize Filter Filtration Crystallize->Filter MotherLiq Mother Liquor (Unwanted Isomer) Filter->MotherLiq Discard/Recycle SolidSalt Diastereomeric Salt (Desired Isomer) Filter->SolidSalt Keep Recryst Recrystallization (IPA/H2O) SolidSalt->Recryst SaltBreak Acidify (HCl) & Extract Recryst->SaltBreak FinalProd Pure Chiral Acid (>98% ee) SaltBreak->FinalProd

Figure 2: Classical resolution workflow using diastereomeric salt formation.[1][2]

Protocol C: Final Polishing (HPLC)

For applications requiring >99.8% purity (removing regioisomers like 3-(3-ethylphenyl)...), Preparative HPLC is the final polisher.[1][2]

  • Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][3]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Why TFA? Keeps the carboxylic acid protonated (neutral), preventing peak tailing.[3]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (phenyl).[1][3]

Analytical Validation

To ensure the protocol was successful, the following analytical methods must be employed:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Target: Separation of (R) and (S) peaks to calculate ee%.

  • H-NMR (Proton NMR):

    • Verify the integrity of the ethyl group (triplet/quartet patterns) and the

      
      -methyl doublet.[1][2]
      
    • Confirm removal of solvent (IPA/Toluene).[1]

References

  • Nohira, H. (1992).[1][3] Optical Resolution by Diastereomeric Salt Formation. In: Collins, A.N., Sheldrake, G.N., Crosby, J. (eds) Chirality in Industry.[3] Wiley.[1][3] [1][3]

  • U.S. Patent 4,559,178 . (1985).[1] Resolution of 3-benzoylthio-2-methyl-propanoic acid. (Demonstrates resolution of

    
    -methyl propanoic acids using chiral amines). 
    
  • U.S. Patent 9,334,223 . (2016).[1][6] Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (Provides solubility data and crystallization logic for homologous phenyl-propanoic acids).

  • PubChem Compound Summary . 3-(2-Methylphenyl)propanoic acid.[1][2] (Homologous structure data for physicochemical property estimation). [3]

Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, bases, organic solvents).[3] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1][3]

Sources

Application Note: Preclinical Evaluation of 3-(2-Ethylphenyl)-2-methylpropanoic Acid (EPM-PA) as a Novel NSAID Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines the standardized protocols for the preclinical characterization of 3-(2-Ethylphenyl)-2-methylpropanoic acid (EPM-PA) . Structurally analogous to established NSAIDs like Ibuprofen and Fenoprofen, EPM-PA features a 2-methylpropanoic acid backbone—a critical pharmacophore for Cyclooxygenase (COX) inhibition—coupled with an ortho-ethyl substituted phenyl ring.

The presence of the ethyl group at the ortho position (C2 of the phenyl ring) presents a unique Structure-Activity Relationship (SAR) opportunity, potentially altering the binding kinetics within the COX hydrophobic channel compared to para-substituted analogs (e.g., Ibuprofen). This guide provides the workflow for determining EPM-PA's COX-1/COX-2 selectivity profile , cellular anti-inflammatory potency , and cytotoxicity .

Chemical Identity & Preparation

Before biological testing, the compound must be solubilized and characterized.

PropertySpecification
IUPAC Name 3-(2-Ethylphenyl)-2-methylpropanoic acid
Molecular Formula C₁₂H₁₆O₂
MW 192.25 g/mol
Predicted LogP ~3.1 (Lipophilic)
Solubility Low in water; Soluble in DMSO, Ethanol (>25 mg/mL)

Stock Solution Protocol:

  • Weigh 19.2 mg of EPM-PA powder.

  • Dissolve in 1.0 mL of sterile DMSO (Dimethyl Sulfoxide) to create a 100 mM Stock Solution .

  • Vortex for 30 seconds until clear.

  • Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action & Screening Workflow

EPM-PA is hypothesized to inhibit Prostaglandin G/H Synthase (COX enzymes), preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2). The screening workflow moves from cell-free enzymatic assays to cellular models.

Visualizing the Screening Logic

The following diagram illustrates the critical path for validating EPM-PA, from chemical handling to data output.

NSAID_Workflow cluster_Enzyme Phase 1: Biochemical cluster_Cell Phase 2: Cellular (RAW 264.7) Compound EPM-PA (100 mM Stock) COX1 COX-1 Assay (Constitutive) Compound->COX1 COX2 COX-2 Assay (Inducible) Compound->COX2 LPS LPS Stimulation Compound->LPS Treatment IC50 Calculate IC50 & Selectivity Ratio COX1->IC50 COX2->IC50 PGE2 PGE2 ELISA LPS->PGE2 MTT MTT Viability (Safety Control) LPS->MTT

Figure 1: The preclinical validation workflow for EPM-PA, separating biochemical potency (IC50) from cellular efficacy and safety.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of EPM-PA against Ovine COX-1 and Human Recombinant COX-2. Method: Colorimetric Peroxidase Assay (TMPD oxidation).[1] Principle: The peroxidase activity of COX enzymes oxidizes TMPD during the reduction of PGG2 to PGH2. The appearance of oxidized TMPD is measured at 590 nm.[1][2][3]

Reagents Required[1][3][4][5][6][7][8]
  • COX Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 760111).

  • Arachidonic Acid (AA) substrate (100 µM final).[4][5]

  • Colorimetric Substrate (TMPD).

  • EPM-PA (Test Compound).

  • Ibuprofen (Positive Control).

Step-by-Step Procedure
  • Buffer Prep: Dilute Assay Buffer (10X) to 1X with HPLC-grade water.

  • Enzyme Prep: Thaw COX-1 (Ovine) and COX-2 (Human Recombinant) on ice. Dilute 1:10 in cold Assay Buffer immediately before use.

  • Inhibitor Dilution:

    • Prepare serial dilutions of EPM-PA in DMSO: 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM.

    • Note: Final DMSO concentration in the well must be <5% to avoid enzyme denaturation.

  • Plate Setup (96-well):

    • Background Wells: 150 µL Buffer + 10 µL Heme.

    • 100% Activity Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme.

    • Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL EPM-PA .

  • Incubation: Incubate plate for 5 minutes at 25°C to allow EPM-PA to bind the COX active site.

  • Substrate Addition: Add 20 µL of Colorimetric Substrate (TMPD) to all wells.

  • Initiation: Add 20 µL of Arachidonic Acid to all wells. Shake plate for 5 seconds.

  • Read: Incubate for 5 minutes at 25°C and read Absorbance at 590 nm .

Data Analysis

Calculate Percent Inhibition:



Plot Log[Concentration] vs. % Inhibition to determine IC50.[6]

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Verify if EPM-PA can penetrate cell membranes and inhibit PGE2 production in a physiological context. Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).

Reagents
  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM Medium + 10% FBS.

  • LPS (Escherichia coli O111:B4).

  • PGE2 ELISA Kit.[7][8]

Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Pre-treatment: Aspirate media. Add fresh media containing EPM-PA (1–100 µM). Incubate for 1 hour .

    • Control: Vehicle (0.1% DMSO).

  • Stimulation: Add LPS (final concentration 1 µg/mL ) to induce COX-2 expression.

  • Incubation: Incubate for 18–24 hours .

  • Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 10 mins to remove debris.

  • Quantification: Analyze supernatant using a PGE2 Competitive ELISA kit.

Safety Control: MTT Viability Assay

To ensure reduced PGE2 is not due to cell death:

  • After removing supernatant, add 0.5 mg/mL MTT reagent to the cells.

  • Incubate 4 hours.

  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm.

  • Acceptance Criteria: Cell viability must remain >80% at the effective anti-inflammatory dose.

Expected Results & Interpretation

ParameterIbuprofen (Benchmark)EPM-PA (Hypothesis)Interpretation
COX-1 IC50 ~12 µMTBDLower IC50 = Higher GI toxicity risk.
COX-2 IC50 ~15 µMTBDLower IC50 = Higher potency.
Selectivity (Ratio) ~0.8 (Non-selective)Aim > 1.0Ratio > 5 indicates COX-2 preference (safer).
Cellular PGE2 IC50 ~50 µMTBDShould correlate with Enzyme IC50.
Mechanistic Pathway Visualization

The following diagram details the specific interference point of EPM-PA within the inflammatory cascade.

COX_Pathway cluster_Target Drug Target Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 (Heme-containing) AA->COX PGG2 PGG2 COX->PGG2 Cyclooxygenase Inhibitor EPM-PA (Inhibitor) Inhibitor->COX Blocks Active Site PGH2 PGH2 PGG2->PGH2 Peroxidase PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TxA2 TxA2 (Platelets) PGH2->TxA2

Figure 2: The Arachidonic Acid Cascade. EPM-PA targets the COX step, preventing the formation of downstream inflammatory mediators like PGE2.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Retrieved from [Link]

Sources

Application Note & Protocol Guide: In Vitro Biological Evaluation of 3-(2-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro biological evaluation of 3-(2-Ethylphenyl)-2-methylpropanoic acid, a novel compound with therapeutic potential.

Introduction

Propanoic acid derivatives represent a cornerstone in medicinal chemistry, with many compounds in this class exhibiting significant therapeutic effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The compound 3-(2-Ethylphenyl)-2-methylpropanoic acid shares structural motifs with established NSAIDs like ibuprofen, suggesting a potential role in modulating inflammatory pathways. This document provides a comprehensive, tiered workflow for the in vitro biological evaluation of this compound, designed for researchers in drug discovery and development. Our approach begins with a foundational assessment of cytotoxicity to establish a safe therapeutic window, followed by targeted mechanistic assays to elucidate its anti-inflammatory properties. We will investigate its effects on key enzymatic pathways, such as cyclooxygenase (COX) activity, and cellular responses, including nitric oxide and pro-inflammatory cytokine production. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Section 1: Foundational Assessment: Cellular Cytotoxicity

Rationale: Before investigating the specific biological activities of 3-(2-Ethylphenyl)-2-methylpropanoic acid, it is imperative to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This initial screen is critical for identifying a non-toxic concentration range for the compound. This ensures that any observed effects in subsequent mechanistic assays are due to specific pharmacological activity rather than a general cytotoxic response. The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][3] The quantity of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow: Cytotoxicity Assessment

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed RAW 264.7 Macrophages in 96-well plate treat Treat cells with compound dilutions (e.g., 0.1 to 1000 µM) prep_cells->treat Allow cells to adhere prep_compound Prepare serial dilutions of 3-(2-Ethylphenyl)-2-methylpropanoic acid prep_compound->treat incubate_24h Incubate for 24 hours (37°C, 5% CO2) treat->incubate_24h add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., DMSO or SDS) incubate_4h->solubilize incubate_overnight Incubate overnight to dissolve formazan solubilize->incubate_overnight read_abs Measure Absorbance at 570 nm incubate_overnight->read_abs calculate Calculate % Cell Viability and determine IC50 read_abs->calculate

Caption: Workflow for determining the cytotoxicity of the test compound using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(2-Ethylphenyl)-2-methylpropanoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of 3-(2-Ethylphenyl)-2-methylpropanoic acid in DMSO. Perform serial dilutions in culture medium to obtain final desired concentrations (e.g., ranging from 0.1 to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[4]

  • Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[1][3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the cytotoxic IC₅₀ value (the concentration that reduces cell viability by 50%).

Hypothetical Data: Cytotoxicity Profile
Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control1.25 ± 0.08100%
11.23 ± 0.0798.4%
101.21 ± 0.0996.8%
501.15 ± 0.0692.0%
1001.05 ± 0.0584.0%
2500.65 ± 0.0452.0%
5000.21 ± 0.0316.8%
10000.05 ± 0.014.0%
Cytotoxic IC₅₀ ~260 µM

Section 2: Mechanistic Evaluation: Anti-Inflammatory Activity

Rationale: The structural similarity of 3-(2-Ethylphenyl)-2-methylpropanoic acid to classic NSAIDs strongly suggests that its primary mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are the key enzymes that convert arachidonic acid into prostaglandins, which are potent inflammatory mediators.[6] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[6][7] Therefore, evaluating the compound's inhibitory activity against both isoforms is crucial to determine its potency and selectivity. Additionally, inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[8] Measuring the compound's ability to suppress NO production in stimulated macrophages provides another key indicator of its anti-inflammatory potential.

Signaling Pathways in Inflammation

cluster_inos membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_homeostatic Prostaglandins (Homeostasis) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammation, Pain) cox2->pgs_inflammatory l_arginine L-Arginine no Nitric Oxide (NO) (Inflammation) l_arginine->no inos iNOS (Inducible) stimulus Inflammatory Stimuli (e.g., LPS) stimulus->cox2 Induces stimulus->inos Induces compound 3-(2-Ethylphenyl) -2-methylpropanoic acid compound->cox2 Inhibition? compound->inos Inhibition?

Caption: Key inflammatory pathways potentially targeted by the test compound.

Protocol 2: COX-1/COX-2 Inhibition Assay (Cell-Free)

This protocol utilizes a colorimetric screening kit to measure the peroxidase component of COX enzymes.[9][10]

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (containing Assay Buffer, Heme, COX-1 enzyme, COX-2 enzyme, colorimetric substrate TMPD, and Arachidonic Acid)

  • 3-(2-Ethylphenyl)-2-methylpropanoic acid

  • Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., DuP-697) as positive controls

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[9] Dilute the test compound and control inhibitors to desired concentrations in DMSO.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound or control inhibitor at various concentrations.

  • Substrate Addition: Add 20 µL of the colorimetric substrate (TMPD) solution to all wells. Shake the plate carefully for a few seconds.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Incubation and Measurement: Shake the plate for a few seconds and incubate at room temperature for 5 minutes. Measure the absorbance at 590 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration compared to the 100% activity control. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol 3: Nitric Oxide (NO) Production Assay (Cell-Based)

This assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11]

Materials:

  • RAW 264.7 cells and complete culture medium

  • Lipopolysaccharide (LPS)

  • 3-(2-Ethylphenyl)-2-methylpropanoic acid

  • Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (1.2 x 10⁴ cells/well) and incubate for 24 hours.[11] Pre-treat the cells with various non-toxic concentrations of the test compound (determined from Protocol 1) for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.[11]

  • Incubation: Incubate the plate for 20-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control and calculate the IC₅₀.

Hypothetical Data: Anti-Inflammatory Activity

Table 2: COX Enzyme Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
3-(2-Ethylphenyl)-2-methylpropanoic acid 45.2 3.8 11.9
SC-560 (Control) 0.009 6.3 0.0014

| DuP-697 (Control) | >100 | 0.05 | >2000 |

Table 3: Nitric Oxide Production Inhibition

Concentration (µM) Nitrite (µM) (Mean ± SD) % Inhibition of NO Production
Control (Unstimulated) 1.5 ± 0.2 -
Vehicle + LPS 35.8 ± 2.1 0%
1 µM + LPS 32.1 ± 1.9 10.3%
10 µM + LPS 20.5 ± 1.5 42.7%
50 µM + LPS 8.9 ± 0.9 75.1%
100 µM + LPS 4.2 ± 0.5 88.3%

| NO Inhibition IC₅₀ | | ~15 µM |

Section 3: Cytokine Modulation Analysis

Rationale: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of the inflammatory response. They are produced by immune cells like macrophages upon stimulation.[11] Assessing the ability of 3-(2-Ethylphenyl)-2-methylpropanoic acid to suppress the production of these cytokines provides a broader understanding of its anti-inflammatory profile beyond direct enzyme inhibition. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying cytokine levels in cell culture supernatants.[12][13]

Experimental Workflow: Cytokine Analysis

cluster_prep Cell Culture & Treatment cluster_elisa Sandwich ELISA cluster_analysis Data Analysis seed_cells Seed & Adhere RAW 264.7 Cells treat_cells Pre-treat with Compound, then stimulate with LPS seed_cells->treat_cells incubate_supernatant Incubate Supernatant in Antibody-Coated Plate treat_cells->incubate_supernatant Collect Supernatant add_detection_ab Wash & Add Biotinylated Detection Ab incubate_supernatant->add_detection_ab add_hrp Wash & Add Streptavidin-HRP add_detection_ab->add_hrp add_substrate Wash & Add Substrate (e.g., TMB) add_hrp->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_abs Measure Absorbance at 450 nm stop_reaction->read_abs calculate Quantify Cytokine Concentration using Standard Curve read_abs->calculate

Caption: General workflow for quantifying pro-inflammatory cytokines using sandwich ELISA.

Protocol 4: TNF-α and IL-6 Quantification by ELISA

Materials:

  • Supernatants collected from the same experimental setup as Protocol 3

  • Human or Mouse TNF-α and IL-6 ELISA Kits

  • Microplate reader

Procedure:

  • Reagent Preparation: Reconstitute standards and prepare all buffers and reagents as per the ELISA kit manufacturer's protocol.[14]

  • Standard Curve: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.[15]

  • Sample Incubation: Add 50-100 µL of the collected cell culture supernatants and standards to the appropriate wells of the antibody-pre-coated microplate.[14] Incubate for 2 hours at room temperature.[16]

  • Washing and Detection:

    • Wash the plate multiple times with the provided Wash Buffer.

    • Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours.[12][16]

    • Wash the plate again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[12]

  • Substrate Development:

    • Wash the plate a final time.

    • Add the substrate solution (e.g., TMB) to each well and incubate for 20-30 minutes in the dark for color development.[16]

  • Stopping the Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.[16]

  • Absorbance Measurement: Immediately read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve. Determine the IC₅₀ for the inhibition of each cytokine.

Hypothetical Data: Cytokine Suppression

Table 4: TNF-α and IL-6 Production Inhibition

Concentration (µM) TNF-α (pg/mL) (Mean ± SD) IL-6 (pg/mL) (Mean ± SD)
Control (Unstimulated) 25 ± 8 15 ± 5
Vehicle + LPS 3500 ± 250 1800 ± 150
1 µM + LPS 3150 ± 210 1650 ± 130
10 µM + LPS 1980 ± 180 1050 ± 110
50 µM + LPS 750 ± 90 400 ± 50
100 µM + LPS 300 ± 45 160 ± 30
TNF-α Inhibition IC₅₀ ~20 µM

| IL-6 Inhibition IC₅₀ | | ~22 µM |

Summary and Interpretation

This application guide outlines a systematic in vitro approach to characterize the biological activity of 3-(2-Ethylphenyl)-2-methylpropanoic acid. The hypothetical data presented below consolidates the findings from the described protocols.

Table 5: Consolidated In Vitro Biological Profile

Parameter Result (IC₅₀ Value) Interpretation
Cytotoxicity (RAW 264.7) ~260 µM Low cytotoxicity, providing a wide therapeutic window for in vitro testing.
COX-1 Inhibition 45.2 µM Moderate inhibition of the constitutive isoform.
COX-2 Inhibition 3.8 µM Potent inhibition of the inducible, pro-inflammatory isoform.
COX-2 Selectivity Index 11.9 Preferential inhibitor of COX-2, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
NO Production Inhibition ~15 µM Effective suppression of a key inflammatory mediator.
TNF-α Production Inhibition ~20 µM Demonstrates ability to modulate pro-inflammatory cytokine signaling.

| IL-6 Production Inhibition | ~22 µM | Further confirms broad anti-inflammatory activity through cytokine suppression. |

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • Lopes, D., et al. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed.
  • Wang, Z., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • bionumber.org. (n.d.). MTT (Assay protocol).
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • Taylor & Francis Online. (2013). In vitro evaluation of S-(+)-ibuprofen as drug candidate for intra-articular drug delivery system.
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • Nature. (n.d.). Discovery of novel inhibitors of inducible nitric oxide synthase.
  • ScienceDirect. (2025). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS.
  • Taylor & Francis Online. (2025). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase.
  • PMC. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • PMC. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
  • Cayman Chemical. (n.d.). COX Activity Assay Kit.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
  • PubMed. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products).
  • MilliporeSigma. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Canadian Science Publishing. (n.d.). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative.
  • ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay.
  • Thermo Fisher Scientific. (n.d.). Human TNF-α ELISA Kit Product Information Sheet.
  • R&D Systems. (n.d.). Human TNF-α Quantikine ELISA.
  • Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.

Sources

Mechanistic Profiling of 2-Arylpropanoic Acids: From Chiral Inversion to COX Isoform Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Abstract This technical guide details the experimental frameworks required to characterize 2-arylpropanoic acids (2-APAs), commonly known as "profens" (e.g., ibuprofen, flurbiprofen, naproxen). Unlike simple enzyme inhibitors, 2-APAs exhibit complex pharmacodynamics driven by stereospecific metabolic inversion and time-dependent enzyme kinetics. This document provides validated protocols for assessing Cyclooxygenase (COX) isoform selectivity, analyzing chiral inversion via HPLC, and evaluating off-target gamma-secretase modulation.

Part 1: The Canonical Mechanism – COX Inhibition Kinetics

Structural Basis of Inhibition

The primary mechanism of 2-APAs is the reversible inhibition of COX-1 and COX-2. The carboxylate moiety of the 2-APA forms an essential ion pair with Arg-120 at the entrance of the COX cyclooxygenase channel, while the hydrophobic aryl group interacts with Tyr-355 .

  • Kinetic Nuance: While often classified as simple competitive inhibitors, certain 2-APAs (e.g., flurbiprofen) exhibit slow, tight-binding kinetics , particularly with COX-1. This results in a time-dependent decrease in

    
     values, a critical factor often overlooked in rapid screening assays.
    
Pathway Visualization: The Arachidonic Acid Cascade

The following diagram illustrates the precise intervention point of 2-APAs within the arachidonic acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 (Heme-dependent) AA->COX PGG2 PGG2 (Unstable Endoperoxide) COX->PGG2 Cyclooxygenase Activity PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins & Thromboxanes (Inflammation/Pain) PGH2->Prostanoids Isomerases Inhibitor 2-APA Inhibitor (Competes for Arg-120) Inhibitor->COX Reversible Inhibition

Figure 1: 2-APAs competitively block the cyclooxygenase channel, preventing the conversion of Arachidonic Acid to PGG2.

Protocol: Colorimetric COX-1/COX-2 Isoform Screening

Purpose: To determine the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 and selectivity ratio of a 2-APA candidate. This assay relies on the peroxidase activity of COX, measuring the oxidation of TMPD.[1][2]

Reagents:

  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[1][3]

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1][2][4]

  • Cofactor: Hemin (essential for enzyme activation).

Step-by-Step Methodology:

  • Enzyme Activation: Dilute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0). Add Hemin and incubate for 15 minutes at 25°C to reconstitute the holoenzyme.

  • Inhibitor Pre-incubation:

    • Aliquot 150 µL of activated enzyme into a 96-well plate.

    • Add 10 µL of the 2-APA test compound (dissolved in DMSO) at varying concentrations (e.g., 0.01 µM to 100 µM).

    • Critical Step: Incubate for 15 minutes at 25°C . (Omitting this step fails to capture slow-binding kinetics common to high-affinity profens).

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate Solution (TMPD + Arachidonic Acid).

  • Detection: Immediately monitor absorbance at 590 nm for 5 minutes.

  • Analysis: Calculate the rate of TMPD oxidation (slope of the linear portion).

Data Output Format:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen12.518.00.69
Flurbiprofen0.84.20.19
Candidate X[Data][Data][Calculated]

Part 2: The Stereochemical Paradox – Metabolic Chiral Inversion[6]

Mechanism of Unidirectional Inversion

2-APAs contain a chiral center at the


-carbon. The 

-enantiomer is the potent COX inhibitor (eutomer).[5] However, the

-enantiomer (distomer) is not metabolically inert. In vivo, the

-enantiomer undergoes a unidirectional inversion to the

-enantiomer.[6][5][7] This phenomenon complicates PK/PD modeling and is unique to 2-APAs.

The "CoA Thioester" Pathway:

  • Activation:

    
    -profen is converted to 
    
    
    
    -profen-CoA by Acyl-CoA Synthetase.
  • Epimerization: The enzyme AMACR (alpha-methylacyl-CoA racemase) converts

    
    -profen-CoA to 
    
    
    
    -profen-CoA.
  • Hydrolysis:

    
    -profen-CoA is hydrolyzed back to the free acid, 
    
    
    
    -profen.
Pathway Visualization: Chiral Inversion

Chiral_Inversion R_Profen R-Profen (Inactive/Weak) Enz1 Acyl-CoA Synthetase R_Profen->Enz1 R_CoA R-Profen-CoA Enz2 Epimerase (AMACR) R_CoA->Enz2 S_CoA S-Profen-CoA Enz3 Hydrolase S_CoA->Enz3 S_Profen S-Profen (Active COX Inhibitor) Enz1->R_CoA Enz2->S_CoA Unidirectional In Vivo Enz3->S_Profen

Figure 2: The unidirectional metabolic inversion from the inactive R-enantiomer to the active S-enantiomer.

Protocol: Enantioselective HPLC Analysis

Purpose: To quantify the ratio of


- and 

-enantiomers in plasma or media, essential for verifying chiral inversion.

System Setup:

  • Column: Chiralpak AD-H or OJ-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropyl Alcohol : TFA (98 : 2 : 0.1).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm (or 220 nm depending on the specific aryl chromophore).

Methodology:

  • Sample Prep: Extract plasma samples using liquid-liquid extraction (Ethyl Acetate/Hexane). Evaporate and reconstitute in mobile phase.

  • Equilibration: Flush column for 30 mins.

  • Injection: Inject 20 µL of sample.

  • Separation: The

    
    -enantiomer typically elutes before the 
    
    
    
    -enantiomer on AD-H columns due to steric interaction with the chiral stationary phase.
  • Validation: Use pure enantiomer standards (

    
    ) to confirm retention times.
    

Part 3: Beyond COX – Gamma-Secretase Modulation (GSM)[10][11]

Mechanism: Allosteric Modulation

Certain 2-APAs, most notably


-flurbiprofen  (Tarenflurbil), act as Gamma-Secretase Modulators (GSMs). Unlike Gamma-Secretase Inhibitors (GSIs), they do not block the active site (sparing Notch signaling). Instead, they bind allosterically to the Presenilin-APP complex, shifting the cleavage site to produce shorter, non-amyloidogenic peptides (A

38) instead of the toxic A

42.
Protocol: Cellular A 42 Lowering Assay

Purpose: To assess if a 2-APA candidate possesses GSM activity independent of COX inhibition.

Cell Line: H4 human neuroglioma cells overexpressing APP (H4-APP).

Step-by-Step Methodology:

  • Seeding: Plate H4-APP cells at

    
     cells/well in 24-well plates.
    
  • Treatment: Treat cells with the test compound (10 – 300 µM) for 24 hours.

    • Control: Vehicle (DMSO).

    • Positive Control:

      
      -flurbiprofen (100 µM).
      
  • Collection: Harvest conditioned media. Add protease inhibitors immediately.

  • Quantification: Perform Sandwich ELISA specific for A

    
    42  and A
    
    
    
    40
    .
    • Capture Antibody: Anti-A

      
       (N-terminus).
      
    • Detection Antibody: Specific for A

      
      42 C-terminus (e.g., 12F4).
      
  • Result Interpretation: A true GSM will decrease A

    
    42 levels while increasing A
    
    
    
    38 (or leaving A
    
    
    40 relatively unchanged), without affecting cell viability (MTS assay).

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[9] Nature New Biology. Link

  • Cayman Chemical. (n.d.).[3] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical.[3] Link

  • Hao, H., et al. (2005). Chiral inversion of 2-arylpropionic acids: physiology, molecular biology and therapeutics. Acta Pharmacologica Sinica. Link

  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target

    
    -secretase and lower A
    
    
    
    42 in vivo.[10][11] Journal of Clinical Investigation. Link
  • Bhattacharyya, D. K., et al. (1996). Involvement of Arginine 120, Glutamate 524, and Tyrosine 355 in the Binding of Arachidonate and 2-Phenylpropionic Acid Inhibitors to the Cyclooxygenase Active Site.[12] Journal of Biological Chemistry. Link

Sources

Troubleshooting & Optimization

"common impurities in 3-(2-Ethylphenyl)-2-methylpropanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profiling of 3-(2-Ethylphenyl)-2-methylpropanoic acid , a critical intermediate in the manufacturing of the ophthalmic antihistamine Alcaftadine .

The guide focuses on the most prevalent industrial route: the Knoevenagel Condensation (or Perkin-type reaction) of 2-ethylbenzaldehyde followed by Catalytic Hydrogenation .

Module 1: Synthetic Pathway & Impurity Origins

To troubleshoot effectively, one must map impurities to their specific generation point. The synthesis generally follows this logic:

  • Condensation: 2-Ethylbenzaldehyde + Methyl Methacrylate (or Propionic Anhydride)

    
    
    
    
    
    -Unsaturated Intermediate.
  • Hydrogenation: Reduction of the alkene to the alkane.

  • Hydrolysis: Conversion of ester/anhydride to the free acid.

Pathway Visualization (DOT Diagram)

SynthesisPath SM Start: 2-Ethylbenzaldehyde (Critical QC Point) Condensation Step 1: Condensation (Base Catalyzed) SM->Condensation Imp_Regio Impurity A: 4-Ethyl Isomer SM->Imp_Regio Contaminated Feed Intermediate Intermediate: Unsaturated Ester/Acid Condensation->Intermediate Imp_Dimer Impurity C: Methacrylate Dimers Condensation->Imp_Dimer Polymerization Imp_DesMethyl Impurity D: Des-methyl analog Condensation->Imp_DesMethyl Wrong Reagent Hydrogenation Step 2: Hydrogenation (Pd/C or Raney Ni) Intermediate->Hydrogenation Hydrolysis Step 3: Hydrolysis (Acid/Base Workup) Hydrogenation->Hydrolysis Imp_Olefin Impurity B: Unreduced Olefin Hydrogenation->Imp_Olefin Incomplete Rxn Final Target: 3-(2-Ethylphenyl)-2-methylpropanoic acid Hydrolysis->Final

Figure 1: Synthetic workflow mapping critical process parameters (CPPs) to specific impurity generation points.

Module 2: Troubleshooting Guide (Q&A)

Category A: Starting Material & Regio-Control

Q1: I am seeing a persistent impurity at RRT 1.05 that co-elutes with the product. Recrystallization does not remove it. What is it?

  • Diagnosis: This is likely the para-isomer (3-(4-ethylphenyl)-2-methylpropanoic acid).

  • Root Cause: The starting material, 2-ethylbenzaldehyde, often contains 0.5–2.0% of 4-ethylbenzaldehyde due to the ortho/para directing nature of ethylbenzene formylation.

  • Solution:

    • Front-End Control: You cannot separate these easily downstream. You must specify 2-ethylbenzaldehyde with <0.1% 4-ethyl isomer from your supplier.

    • Validation: Develop a GC-FID method specifically for the aldehyde starting material to reject lots before they enter the reactor.

Q2: My product yield is low, and I see a "Des-methyl" impurity (3-(2-ethylphenyl)propanoic acid).

  • Diagnosis: Loss of the alpha-methyl group.

  • Root Cause: This occurs if you are using a malonic acid condensation route (Knoevenagel) and the decarboxylation step is uncontrolled, or if Diethyl Malonate was used instead of Methylmalonate (or Methacrylate).

  • Corrective Action: Ensure you are using Diethyl methylmalonate or Methyl methacrylate. If using the propionic anhydride (Perkin) route, ensure the anhydride is dry and free of acetic anhydride contaminants.

Category B: Hydrogenation & Reduction Issues

Q3: The "Olefin" impurity (Unsaturated acid) remains >0.5% after hydrogenation. Increasing time doesn't help.

  • Diagnosis: Catalyst poisoning or sterics. The double bond in 3-(2-ethylphenyl)-2-methylprop-2-enoic acid is trisubstituted and sterically hindered by the ortho-ethyl group.

  • Root Cause:

    • Sulfur Poisoning: The aldehyde synthesis often involves sulfide intermediates or reagents. Residual sulfur deactivates Pd/C.

    • Steric Hindrance: Standard 5% Pd/C may not be active enough for this hindered alkene.

  • Protocol Adjustment:

    • Wash: Treat the intermediate with activated carbon before adding the catalyst to remove poisons.

    • Pressure: Increase H2 pressure to 5–10 bar (standard balloon pressure is often insufficient for trisubstituted alkenes).

    • Temperature: Bump temperature to 50°C.

Category C: Polymerization

Q4: During the condensation with Methyl Methacrylate, the reaction mixture became a viscous gel.

  • Diagnosis: Polymerization of the methacrylate reagent.[1]

  • Root Cause: Methacrylates self-polymerize under basic conditions or high heat if inhibitors (like MEHQ) are consumed.[2]

  • Solution:

    • Inhibitor: Add Hydroquinone monomethyl ether (MEHQ) (100–200 ppm) to the reaction pot.

    • Oxygen: Do not purge the system entirely with Nitrogen if using MEHQ; it requires dissolved oxygen to function as an inhibitor. Use a "lean air" sparge (5% O2).

Module 3: Impurity Profile & Limits

The following table summarizes the critical impurities expected in this synthesis.

Impurity NameStructure DescriptionOriginControl Limit (Rec.)
Impurity A (Olefin) 3-(2-Ethylphenyl)-2-methylprop-2-enoic acidIncomplete HydrogenationNMT 0.15%
Impurity B (Para) 3-(4-Ethylphenyl)-2-methylpropanoic acidStarting Material (Regioisomer)NMT 0.10%
Impurity C (Des-ethyl) 3-Phenyl-2-methylpropanoic acidDe-ethylation (rare) or impure benzene feedNMT 0.10%
Impurity D (Dimer) Methacrylate oligomersSide reaction of reagentNMT 0.50%
Impurity E (Ester) Methyl 3-(2-ethylphenyl)-2-methylpropanoateIncomplete HydrolysisNMT 0.15%

Module 4: Analytical Method (HPLC)

To separate the Ortho (Target) from the Para (Impurity) and the Olefin, a standard C18 method is often insufficient due to structural similarity. Use the following optimized protocol.

  • Column: Phenyl-Hexyl or C8 Column (e.g., Zorbax Eclipse XDB-C8), 150 x 4.6 mm, 3.5 µm. Note: Phenyl phases offer better selectivity for aromatic isomers than C18.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 30% B

    • 15 min: 70% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the acid carbonyl) and 254 nm (aromatic).

  • Critical Resolution Test: The resolution (

    
    ) between the Target (Ortho) and Impurity B (Para) must be > 1.5.
    

References

  • Alcaftadine Synthesis & Intermediates

    • Title: Preparation method of alcaftadine intermediate.[4]

    • Source: CN Patent 103408549A.[]

    • URL
  • Knoevenagel Condensation Troubleshooting

    • Title: The green Knoevenagel condensation: solvent-free condens
    • Source: Pure and Applied Chemistry.
    • URL:[Link]

  • Methacrylate Polymerization Inhibition

    • Title: Methacrylic Acid: Safe Handling Manual.[1]

    • Source: Mitsubishi Chemical/Methacryl
  • Analytical Separation of Isomers

    • Title: Separation of 3-(2-Ethylphenyl)-2,2-dimethylpropanal (Related Structure).[3]

    • Source: SIELC Technologies Applic
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 3-(2-Ethylphenyl)-2-methylpropanoic acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of 3-(2-Ethylphenyl)-2-methylpropanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method development strategies. As this molecule contains a single chiral center at the second carbon of the propanoic acid chain, the primary challenge is the resolution of its R and S enantiomers. This guide is structured to address common issues encountered during this specific chiral separation.

Common Problems & Solutions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chromatographic principles and providing actionable solutions.

Q1: Why am I seeing a single, sharp peak with no separation of the enantiomers?

A1: Complete co-elution of enantiomers is a common starting point in chiral method development. It indicates that the chosen chromatographic conditions do not provide any enantioselectivity. The primary reasons are an inappropriate Chiral Stationary Phase (CSP) or a suboptimal mobile phase.

  • Underlying Cause: Chiral recognition requires the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[1] This interaction is highly specific and depends on a combination of forces like hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] If the chosen CSP cannot form these differential interactions with the enantiomers of 3-(2-Ethylphenyl)-2-methylpropanoic acid, no separation will occur.

  • Troubleshooting Steps:

    • Confirm CSP Suitability: The most successful CSPs for a wide range of chiral compounds are polysaccharide-based (cellulose or amylose derivatives).[3][4] For acidic compounds like yours, columns such as Daicel's CHIRALPAK® series (e.g., IA, IB, IC) or protein-based columns (e.g., CHIRALPAK AGP, HSA) are excellent starting points.[5][6] If you are using a different type of CSP (e.g., a Pirkle-type or cyclodextrin-based), it may not be suitable for this analyte.

    • Initial CSP Screening: A systematic screening of several different polysaccharide-based CSPs is the most effective approach.[3][7] Test at least three to four columns with varied chiral selectors (e.g., amylose vs. cellulose derivatives).

    • Mobile Phase Composition: Chiral recognition on polysaccharide CSPs is highly sensitive to the mobile phase.[8] If you are using reversed-phase (e.g., acetonitrile/water), try switching to normal-phase (e.g., hexane/isopropanol) or a polar organic mode (e.g., pure methanol or ethanol).[7] The choice of alcohol in normal-phase (isopropanol vs. ethanol) can also dramatically impact selectivity.

    • Incorporate an Acidic Additive: For acidic analytes, adding a small amount (typically 0.1%) of a strong acid like trifluoroacetic acid (TFA) or a weaker one like formic or acetic acid to the mobile phase is crucial.[7] This suppresses the ionization of the analyte's carboxylic acid group, leading to better-defined interactions with the CSP.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape, particularly tailing, is often caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Underlying Cause: For an acidic compound, peak tailing can arise from strong interactions with the silica support of the column, especially if there are exposed, acidic silanol groups.[9][10] It can also be caused by a mismatch between the sample solvent and the mobile phase or slow mass transfer kinetics.[11]

  • Troubleshooting Steps:

    • Optimize the Acidic Additive: The most critical step is to ensure the presence of an acidic additive (TFA, formic acid, or acetic acid) in your mobile phase.[7] This protonates the carboxyl group of your analyte, minimizing its ability to interact ionically with the silica backbone of the stationary phase.[9] Experiment with the concentration of the additive (from 0.05% to 0.2%).

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[11] Injecting in a much stronger solvent can cause peak distortion.

    • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) which can improve mass transfer and lead to sharper peaks.[12]

    • Increase Temperature: Raising the column temperature (e.g., to 30°C or 40°C) can improve efficiency and peak shape.[12] However, be aware that this can sometimes decrease selectivity.

Q3: I have some separation, but the resolution is poor (<1.5). What are the next steps for optimization?

A3: Achieving baseline resolution (Rs ≥ 1.5) is the goal. Poor resolution means that the selectivity, efficiency, or retention of your method needs improvement.

  • Underlying Cause: Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). A small change in selectivity often has the most significant impact on resolution.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: This is the most powerful tool for improving selectivity.

      • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in hexane. Try small increments (e.g., 10%, 15%, 20%). Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically change selectivity.[7]

      • Reversed Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer.

    • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.[12] Try decreasing the temperature (e.g., to 15°C or 20°C), which often increases chiral selectivity and improves resolution, although it may broaden peaks slightly.[12]

    • Reduce Flow Rate: As mentioned, lower flow rates often increase efficiency, which can lead to better resolution.[12] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Q4: My retention times are drifting or shifting between injections. What is the cause?

A4: Retention time instability is a common issue that points to a lack of system equilibration or changes in the mobile phase or column over time. [13][14]

  • Underlying Cause: The most frequent causes are insufficient column equilibration, changes in mobile phase composition (e.g., evaporation of a volatile component), temperature fluctuations, or a slow leak in the system.[13][15] Some columns, particularly when used with certain additives, can exhibit a "memory effect" and require extended equilibration times.[16][17]

  • Troubleshooting Steps:

    • Ensure Thorough Column Equilibration: Chiral columns, especially when switching mobile phases, can require a significant amount of time to equilibrate.[12] Flush the column with at least 20-30 column volumes of the new mobile phase. For a new method, it's good practice to make several injections of your sample until the retention times stabilize.[18]

    • Check Mobile Phase Preparation: Prepare fresh mobile phase daily. If using volatile additives like TFA, keep the reservoir capped to prevent evaporation, which would change the mobile phase composition over time.[15]

    • Verify System Stability: Ensure the column compartment temperature is stable and that there are no leaks in the pump, injector, or fittings.[14][15] Even a very small, non-dripping leak can cause flow rate fluctuations and retention time drift.[15]

    • Column Conditioning: If you are using a new column, it may require conditioning. Injecting a high-concentration sample a few times can help to saturate any active sites and stabilize retention.[18]

In-Depth Protocols & Methodologies

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to quickly identify a promising CSP and mobile phase system.

  • CSP Selection: Choose 3-4 polysaccharide-based CSPs. A recommended starting set includes:

    • An amylose-based column (e.g., CHIRALPAK® IA or AD)

    • A cellulose-based column (e.g., CHIRALPAK® IB or OD)

    • A newer generation immobilized column (e.g., CHIRALPAK® IC)[6]

  • Mobile Phase Screening: For each column, test the following mobile phases.

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (80:20 v/v) + 0.1% TFA

    • Polar Organic (PO): Methanol (MeOH) + 0.1% TFA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength for your molecule (e.g., 220 nm or 254 nm).

  • Evaluation: Analyze the results from the screening. Look for any sign of peak splitting or separation. The goal is not to achieve baseline resolution at this stage, but to identify the most promising CSP/mobile phase combination to move forward with for optimization.

CSP Type Mobile Phase System Typical Observation Next Step
Amylose DerivativeNP: Hexane/IPA + 0.1% TFAOften provides good selectivity for aromatic compounds.Proceed to optimization if any separation is observed.
Cellulose DerivativeNP: Hexane/IPA + 0.1% TFAComplementary selectivity to amylose phases.Proceed to optimization if any separation is observed.
Any CSPPO: MeOH + 0.1% TFAA good alternative if solubility is poor in NP.Proceed to optimization if NP fails.

Table 1: Recommended Starting Conditions for CSP Screening.

Visualizations & Diagrams

Troubleshooting Workflow for Chiral HPLC Separation

G start Start: No or Poor Separation (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp screen_csp Screen multiple CSPs (Amylose & Cellulose types) check_csp->screen_csp No check_mobile_phase Is the Mobile Phase optimized? check_csp->check_mobile_phase Yes screen_csp->check_mobile_phase adjust_mp Adjust % Modifier (Alcohol) Switch Alcohol (IPA vs. EtOH) Add 0.1% Acid (TFA) check_mobile_phase->adjust_mp No check_peak_shape Are peaks tailing or broad? check_mobile_phase->check_peak_shape Yes adjust_mp->check_peak_shape optimize_additive Optimize Acid Concentration (0.05% - 0.2% TFA) check_peak_shape->optimize_additive Yes check_conditions Optimize Physical Parameters check_peak_shape->check_conditions No optimize_additive->check_conditions adjust_conditions Decrease Flow Rate (e.g., 0.5 mL/min) Decrease Temperature (e.g., 15°C) check_conditions->adjust_conditions No success Resolution Achieved (Rs >= 1.5) check_conditions->success Yes adjust_conditions->success

A logical workflow for troubleshooting poor chiral separations.

Principle of Chiral Recognition

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomers csp Polysaccharide Backbone Chiral Groove Interaction Sites interaction_R Stronger, 3-Point Interaction (H-bond, π-π, Steric) csp:f0->interaction_R interaction_S Weaker, 2-Point Interaction csp:f1->interaction_S R_enantiomer R-Enantiomer R_enantiomer->csp:f0 Fits well S_enantiomer S-Enantiomer S_enantiomer->csp:f1 Poor fit result Longer Retention Time (R) Shorter Retention Time (S) interaction_R->result:n interaction_S->result:s

Differential interaction of enantiomers with a CSP.

References

  • Kannappan, V. (2022, November 28). Polysaccharide-based CSPs. Chiralpedia. Retrieved from [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • CHROMacademy. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Dolan, J. (2023, December 8). Why do retention times drift for the first few injections of an HPLC method? LCGC International. Retrieved from [Link]

  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Daicel Protein-based Chiral Columns. Retrieved from [Link]

  • LCGC Europe. (2026, February 6). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. Retrieved from [Link]

  • Slideshare. (n.d.). CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • LCGC North America. (2026, January 22). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]

  • AFMPS. (n.d.). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Daicel-Chiral-Catalog.pdf. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • PubMed. (2002, February 1). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Retrieved from [Link]

  • UVISON.com. (n.d.). Daicel Reverse Phase CHIRALPAK Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]

  • University of Leeds. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2012). Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • YMC India. (n.d.). From Analysis to Plant-Scale Purification - Chiral Separation. Retrieved from [Link]

Sources

Technical Support Center: Forced Degradation of 3-(2-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Specialist Support Subject: Stress Testing, Degradation Pathways, and Analytical Troubleshooting Target Audience: Pharmaceutical Development Scientists, Analytical Chemists

Welcome to the Technical Support Hub

You are likely working with 3-(2-Ethylphenyl)-2-methylpropanoic acid , a structural analog of the 2-arylpropionic acid (profen) class of NSAIDs. While chemically robust, this molecule possesses specific structural vulnerabilities—notably the chiral


-methyl center  and the benzylic ethyl group —that require precise experimental control during forced degradation (stress testing).

This guide synthesizes ICH Q1A(R2) regulatory standards with deep mechanistic organic chemistry to help you troubleshoot experimental failures and validate your stability-indicating methods.

Module 1: Experimental Protocol Design

Standardizing your stress conditions to avoid "over-cooking" the molecule.

User Question: "I am seeing complete degradation in my initial trials. What are the recommended starting conditions for this specific molecule?"

Specialist Response: For phenylpropanoic acid derivatives, aggressive conditions often lead to secondary degradation (degradation of degradants), which confuses the mass balance. We recommend a "Step-Wise Escalation" protocol.

Recommended Stress Conditions Table

Stress TypeCondition (Start Low)Target DurationTarget DegradationMechanism of Action
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%Amide/Ester hydrolysis (if prodrug); Decarboxylation (minor).
Base Hydrolysis 0.1 N NaOH, 40°C1–3 Days5–20%Critical: Racemization of

-methyl group.
Oxidation 3%

, RT
2–24 Hours5–20%Benzylic oxidation of the ortho-ethyl group.
Thermal 60°C (Solid & Solution)7–14 Days<5%Decarboxylation; dehydration.
Photolytic 1.2M lux[1]•h (ICH Q1B)~1 WeekVariableRadical generation; benzylic oxidation.

Critical Note: Always include a "Dark Control" (wrapped in foil) for thermal and oxidative samples to distinguish heat effects from light/radical effects.

Module 2: Hydrolytic Stress & Racemization

Troubleshooting the "Hidden" Degradant.

User Question: "My HPLC assay shows no new peaks in the 0.1 N NaOH samples, but the assay potency is dropping. Where is the mass going?"

Specialist Response: You are likely experiencing Racemization , not fragmentation.

  • The Mechanism: The proton at the

    
    -position (C2, adjacent to the carbonyl) is acidic (
    
    
    
    for the C-H). In basic conditions, this proton is abstracted to form an enolate intermediate. When the proton returns, it can attack from either face, converting your pure enantiomer (likely S) into a racemic mixture (R/S).
  • The Issue: Standard Achiral C18 HPLC columns cannot separate enantiomers. The "missing mass" is actually the R-enantiomer co-eluting perfectly with your drug peak.

  • The Fix: You must employ a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H columns) to detect this degradation pathway.

DOT Diagram: Racemization Pathway

Racemization Figure 1: Base-Catalyzed Racemization Mechanism via Enolization S_Isomer S-Enantiomer (Active) Enolate Planar Enolate Intermediate S_Isomer->Enolate Deprotonation (Slow Step) Racemate Racemic Mixture (R + S) Enolate->Racemate Reprotonation (Non-stereoselective) Base OH- (Base) Base->S_Isomer

Module 3: Oxidative Stress & Benzylic Liabilities

Understanding side-chain reactivity.[2]

User Question: "I see multiple small peaks in the peroxide study. Which one is the primary degradant?"

Specialist Response: The 2-ethyl group on the phenyl ring is your primary oxidation risk. The benzylic position (the


 attached to the ring) is activated by the aromatic system, making it susceptible to radical attack.

Troubleshooting Steps:

  • Identify the Acetophenone Derivative: The major oxidative degradant is likely 3-(2-acetylphenyl)-2-methylpropanoic acid . This occurs via hydroxylation of the benzylic carbon followed by further oxidation to the ketone.

  • Check for Artifacts: If you use Methanol (MeOH) as a co-solvent in oxidative studies, you may generate methyl esters or methoxy-adducts.

    • Solution: Switch to Acetonitrile (ACN) for oxidative stress testing to avoid solvent participation.

DOT Diagram: Oxidative Degradation Pathway

Oxidation Figure 2: Benzylic Oxidation Pathway of the Ethyl Side Chain API 3-(2-Ethylphenyl)-2-methylpropanoic acid Radical Benzylic Radical (Stabilized) API->Radical H-abstraction (•OH radical) Alcohol Benzylic Alcohol (Intermediate) Radical->Alcohol +OH Ketone 3-(2-Acetylphenyl)-2-methylpropanoic acid (Major Degradant) Alcohol->Ketone Oxidation (-2H)

Module 4: Analytical Method Troubleshooting

Ensuring your method is "Stability Indicating".

User Question: "My main peak is tailing significantly in the acid stress samples. Is this degradation?"

Specialist Response: Likely not. This is often a chromatographic artifact related to the carboxylic acid moiety.

  • pH Mismatch: 3-(2-Ethylphenyl)-2-methylpropanoic acid is a weak acid (

    
    ). If your mobile phase pH is near the 
    
    
    
    , the molecule splits between ionized and non-ionized forms, causing peak splitting or tailing.
    • Fix: Ensure Mobile Phase A is buffered to pH 2.5 (fully protonated) or pH 7.0 (fully ionized). Do not run at pH 4-5.

  • Solubility Crash: In 1N HCl, the molecule may precipitate, causing erratic recovery.

    • Fix: Add 20-30% Acetonitrile to your stress media before starting the timer to ensure the drug remains in solution.

Module 5: Photostability (ICH Q1B)

User Question: "The drug turns yellow under UV light, but HPLC purity remains >99%. What is happening?"

Specialist Response: This is a common phenomenon known as Photochromism or minor surface oxidation.

  • Explanation: The color change often indicates the formation of trace amounts of highly conjugated species (quinones) which have high extinction coefficients (absorb strongly) but exist in negligible mass quantities.

  • Action: If the assay and impurity profile are unchanged, the color change is a physical stability attribute, not necessarily a chemical failure. However, you must characterize the trace yellow species using LC-MS/MS if it exceeds the ICH Q3B reporting threshold (usually 0.1%).

References
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][4][5][6][7] International Council for Harmonisation.[8] Link

  • ICH Expert Working Group. (1996). ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[6][7][9] International Council for Harmonisation.[8] Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.

Sources

"resolving peak tailing in HPLC analysis of arylpropanoic acids"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Peak Tailing in Ibuprofen, Naproxen, and Related NSAIDs Ticket ID: #NSAID-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Why" Behind the Tailing

Arylpropanoic acids (e.g., Ibuprofen, Naproxen, Ketoprofen, Flurbiprofen) are structurally distinct due to their carboxylic acid moiety (


) attached to a hydrophobic aromatic ring. In HPLC, peak tailing with these compounds is rarely random; it is a symptom of specific chemical mismatches.

The two primary drivers of tailing for this class are:

  • Ionization State Mismatch (Kinetic Tailing): Operating near the

    
     (pH 3.5–5.5) causes the analyte to split its population between ionized (hydrophilic) and unionized (hydrophobic) states. These states interact differently with the stationary phase, and the rapid proton exchange kinetics result in peak broadening and tailing.
    
  • Metal Chelation: The carboxylic acid group is a bidentate ligand capable of chelating trace metals (Iron, Aluminum, Titanium) found in stainless steel frits or lower-purity silica. This creates "high-energy" adsorption sites that hold the analyte longer than the primary hydrophobic mechanism, causing a "drag" or tail.

Diagnostic Workflow

Use this decision tree to isolate the root cause of your tailing.

G Start START: Tailing Peak Observed Check_pH Step 1: Check Mobile Phase pH Is pH within pKa +/- 1? Start->Check_pH Check_Buffer Step 2: Check Buffer Conc > 20mM? Check_pH->Check_Buffer No (pH is distinct) Action_pH Action: Adjust pH Target pH < 3.0 or > 6.0 Check_pH->Action_pH Yes (Near pKa) Check_Metals Step 3: Metal Interaction? Does adding EDTA improve shape? Check_Buffer->Check_Metals Yes (Adequate) Action_Buffer Action: Increase Buffer Conc. (e.g., 50mM Phosphate) Check_Buffer->Action_Buffer No (Too Low) Check_Column Step 4: Column Health Void or Contamination? Check_Metals->Check_Column No Action_Metals Action: Passivate System Use PEEK tubing / Low-Metal Column Check_Metals->Action_Metals Yes (Improvement seen) Action_Replace Action: Replace Column Check Inlet Frit Check_Column->Action_Replace Void Detected

Figure 1: Diagnostic decision tree for isolating peak tailing causes in arylpropanoic acid analysis.

Troubleshooting Guide & FAQs
Category 1: Mobile Phase & pH Strategy

Q: I am using a C18 column with a water/methanol gradient. Why is Ibuprofen tailing severely? A: Ibuprofen (


) requires pH control. In unbuffered water/methanol, the pH is uncontrolled and often drifts near 5.0–6.0. At this pH, the drug is partially ionized. The ionized form (

) is repelled by residual silanols but moves faster, while the neutral form (

) retains longer. This "mixed-mode" retention causes tailing.
  • Solution: Acidify the mobile phase to pH 2.5 – 3.0 using Phosphoric Acid or Formic Acid. This forces the drug into its neutral, hydrophobic state (

    
    ), ensuring a single interaction mechanism (hydrophobic interaction) and sharp peaks.
    

Q: Can I run these drugs at high pH? A: Yes, and often with better symmetry. At pH 7.0–8.0 , the drug is fully ionized (


). The negative charge repels the negative silica surface (silanols), reducing secondary interactions.
  • Warning: You must use a column designed for high pH (e.g., Hybrid Silica or specific "H" variants) to prevent silica dissolution.

  • Protocol: Use 20–50 mM Phosphate Buffer at pH 7.2 (Standard USP Dissolution Medium pH).

Table 1: Recommended Mobile Phase Conditions

Parameter Low pH Strategy (Preferred for Assay) High pH Strategy (Preferred for Dissolution)
Target pH 2.5 – 3.0 7.0 – 8.0
Buffer 20-50 mM Phosphate or Chloroacetic Acid 20-50 mM Phosphate
Mechanism Ion Suppression (Neutral form) Ionization (Anionic form)

| Risk | Acid hydrolysis of bonded phase (rare) | Silica dissolution (requires resistant column) |

Category 2: Metal Chelation & Column Inertness [1][2][3]

Q: My pH is correct (3.0), but Naproxen still tails. Why? A: You are likely seeing Metal Chelation . The carboxyl group binds to trace iron or aluminum in the stainless steel frits or the silica matrix itself. This is a "strong" interaction that drags the peak tail.

  • Diagnostic Test: Add 0.1% EDTA to your mobile phase. If the peak shape improves dramatically, metal chelation is the culprit.

  • Permanent Fix:

    • Passivate your system: Flush with 30% Phosphoric Acid (disconnect column first!) to remove iron oxides.

    • Switch Columns: Use a "Base-Deactivated" (Type B silica) or a column with "Hybrid Surface Technology" (HST) to minimize metal activity.

Category 3: System Suitability & Overload

Q: The tailing factor is 1.8. Is this acceptable? A: According to USP monographs for Ibuprofen and Naproxen, a tailing factor (T) of NMT (Not More Than) 2.0 or 2.5 is generally acceptable. However, for modern R&D, T < 1.5 is the target.

  • Check Mass Load: Injecting too much mass (>10 µg on a 4.6mm column) can saturate the "high energy" sites first, leaving the bulk of the peak to elute normally, but the tail remains.

  • Action: Dilute your sample 10x and re-inject. If symmetry improves, you were overloading the column.

Standardized Protocols
Protocol A: Mobile Phase Preparation (USP Style for Ibuprofen)

Purpose: To create a stable, suppressing buffer at pH 3.0.

  • Dissolve: 4.0 g of Chloroacetic Acid in 400 mL of HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide dropwise until pH reaches exactly 3.0.

  • Mix: Add 600 mL of Acetonitrile.

  • Filter: Pass through a 0.45 µm nylon filter and degas.[4]

    • Note: Chloroacetic acid is toxic; handle with care. Alternatively, use 25 mM Potassium Phosphate adjusted to pH 3.0 with Phosphoric Acid.

Protocol B: System Passivation (Removing Metal Contaminants)

Purpose: To strip iron/aluminum oxides from LC tubing and frits.

  • Remove Column: Replace the analytical column with a union connector.

  • Flush: Pump 30% Phosphoric Acid in water at 1.0 mL/min for 60 minutes.

  • Rinse: Flush with HPLC-grade water for 30 minutes.

  • Re-install: Connect the column and equilibrate.

References
  • United States Pharmacopeia (USP). Monograph: Ibuprofen.[5] USP-NF. (Official standard for tailing factor limits and mobile phase preparation).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A. (Detailed mechanism of silanol and metal interactions).

  • Waters Corporation. Method Migration of the USP Ibuprofen Assay and Organic Impurities Method. Application Note. (Demonstrates modern column performance and system suitability).

  • YMC Europe. Expert Tip: A hidden cause for peak tailing of small acidic compounds. (Specific guidance on metal chelation in acidic drugs).

  • Chrom Tech. What Causes Peak Tailing in HPLC? (General troubleshooting for silanol and pH effects).

Sources

Technical Support Center: Bioanalysis of 3-(2-Ethylphenyl)-2-methylpropanoic Acid

[1]

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Matrix Effects in LC-MS/MS Quantification Analyte Class: Lipophilic Carboxylic Acid (2-Arylpropionic Acid Derivative)[1]

Introduction: The Physicochemical Context

You are analyzing 3-(2-Ethylphenyl)-2-methylpropanoic acid . Based on its structure, this molecule belongs to the class of lipophilic carboxylic acids (similar to profen derivatives).

  • pKa: ~4.0 – 5.0 (Acidic)[1]

  • LogP: ~3.0 – 4.0 (Lipophilic)

  • Ionization Mode: ESI Negative (Deprotonation, [M-H]⁻)

The Core Challenge: In ESI Negative mode, this analyte is highly susceptible to ion suppression caused by phospholipids (PLs) (specifically lysophosphatidylcholines) and high-abundance plasma proteins. Because both the analyte and these matrix components are lipophilic, they often co-elute in the high-organic region of a reverse-phase gradient, leading to "invisible" quantification errors.

Module 1: Diagnosing the Matrix Effect

Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte's retention time. Do not rely solely on extraction recovery calculations.

Protocol: Post-Column Infusion (The "Matuszewski" Diagnostic)

This experiment maps the "suppression zones" of your chromatographic run.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump containing a neat solution of your analyte (100 ng/mL in mobile phase) to the LC effluent using a T-union before the Mass Spectrometer.

  • Flow Rates:

    • LC Pump: Standard gradient flow (e.g., 0.4 mL/min).

    • Syringe Pump: 10-20 µL/min (continuous infusion).[1]

  • Injection: Inject a Blank Matrix Extract (extracted plasma/serum without analyte) via the autosampler.

  • Observation: Monitor the baseline of the specific MRM transition for 3-(2-Ethylphenyl)-2-methylpropanoic acid.

  • Interpretation: A dip in the baseline indicates Ion Suppression . A peak indicates Ion Enhancement .[1][2]

Visual Workflow: Post-Column Infusion Setup

PostColumnInfusionLC_PumpLC Gradient Pump(Mobile Phase)InjectorAutosampler(Inject Blank Matrix)LC_Pump->InjectorColumnAnalytical Column(C18)Injector->ColumnT_UnionT-Union(Mixing Tee)Column->T_UnionEluentSyringeSyringe Pump(Constant Analyte Infusion)Syringe->T_UnionAnalyteMSMS/MS Detector(Monitor Baseline)T_Union->MSCombined Flow

Caption: Schematic of the Post-Column Infusion setup to visualize matrix suppression zones.

Module 2: Sample Preparation Optimization

If Module 1 reveals co-elution with matrix suppressors, you must clean the sample. For a lipophilic acid like 3-(2-Ethylphenyl)-2-methylpropanoic acid, Protein Precipitation (PPT) is often insufficient because it fails to remove phospholipids effectively.[1]

Comparative Extraction Strategies
MethodSuitabilityProsCons
Protein Precipitation (PPT) Low Fast, cheap.[1]Leaves >70% of phospholipids in the sample. High risk of matrix effects.
Liquid-Liquid Extraction (LLE) High Excellent cleanup for lipophilic acids.[1] Removes salts and proteins.Requires solvent evaporation.
Solid Phase Extraction (SPE) Medium/High Automatable, specific.Higher cost. Requires method development (MAX vs. HLB).
Recommended Protocol: Liquid-Liquid Extraction (LLE)

Why this works: Acidifying the plasma suppresses the ionization of the carboxylic acid (making it neutral), allowing it to partition efficiently into a non-polar organic solvent, while leaving polar matrix components (and many phospholipids) behind.

  • Aliquot: 50 µL Plasma/Serum.

  • IS Addition: Add 10 µL Internal Standard (Stable Isotope Labeled).

  • Acidification: Add 10 µL 5% Formic Acid (Crucial: Lowers pH < pKa to ensure neutral state).

  • Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .[1]

  • Agitation: Vortex 5 mins; Centrifuge 10 mins @ 4000g.

  • Transfer: Transfer supernatant to a clean plate.

  • Evaporation: Dry under N₂ at 40°C.

  • Reconstitution: Reconstitute in Mobile Phase (e.g., 50:50 MeOH:Water).

Module 3: Chromatographic Resolution

If you cannot change sample prep, you must chromatographically separate the analyte from the phospholipid "dump" zone.

The Phospholipid Trap

Phospholipids (PLs) typically elute late in the gradient (high %B).

  • Problem: If your analyte is lipophilic, it may elute at the same time as the PLs.

  • Solution: Change the stationary phase selectivity.

Column Recommendation:

  • Standard: C18 (May co-elute).

  • Alternative: Phenyl-Hexyl or Fluoro-Phenyl .[1]

    • Mechanism:[1][3] These columns offer "pi-pi" interactions with the aromatic ring of the (2-Ethylphenyl) moiety, shifting its retention time relative to the aliphatic phospholipids.[1]

Visual Logic: Extraction Decision Tree

ExtractionLogicStartStart: Matrix Effect > 15%?Check_RTIs Analyte RT overlappingwith Phospholipids?Start->Check_RTYesModify_LCModify Chromatography(Phenyl-Hexyl Column)Check_RT->Modify_LCYes (Fast Fix)Modify_PrepModify Sample PrepCheck_RT->Modify_PrepNo (Suppression is broad)Modify_LC->StartRe-testLLE_ChoiceSwitch to LLE(MTBE + Acid)Modify_Prep->LLE_ChoicePreferredSPE_ChoiceSwitch to SPE(Anion Exchange - MAX)Modify_Prep->SPE_ChoiceAlternative

Caption: Decision tree for mitigating matrix effects based on retention time (RT) overlap.

Module 4: Internal Standard (IS) Selection

The most robust compensation for matrix effects is the correct Internal Standard.

  • Gold Standard: Stable Isotopically Labeled (SIL) IS (e.g., 3-(2-Ethylphenyl)-2-methylpropanoic acid-d3 or -13C6 ).[1]

    • Why: It co-elutes exactly with the analyte and experiences the exact same suppression, mathematically canceling out the error.

  • Risky Alternative: Analog IS (e.g., Ibuprofen or Fenoprofen).

    • Why it fails: If the Analog elutes 0.5 min earlier than your analyte, it might be in a "clean" zone while your analyte is in a "suppressed" zone. Your calculated ratio will be wrong.

Frequently Asked Questions (FAQs)

Q1: Why is ESI Negative mode preferred for this molecule? A: The molecule contains a carboxylic acid group (-COOH).[1] In neutral or basic conditions, it readily deprotonates to form [M-H]⁻. Positive mode would require forcing protonation (difficult for acids) or forming adducts ([M+NH4]+), which are often unstable and lead to poor reproducibility.

Q2: I see "Ghost Peaks" in my blank samples after injecting a high concentration standard. Is this a matrix effect? A: No, that is Carryover . Due to the lipophilicity of the ethyl-phenyl group, the analyte sticks to the injection needle or rotor seal.

  • Fix: Use a needle wash with high organic strength (e.g., 90:10 Acetonitrile:Isopropanol + 0.1% Formic Acid).

Q3: Can I use Protein Precipitation (PPT) if I use a phospholipid removal plate? A: Yes. Plates like Ostro™ (Waters) or Phree™ (Phenomenex) combine PPT with a filtration step that specifically removes phospholipids. This is a good middle-ground between standard PPT and LLE.[1]

Q4: How do I calculate the Matrix Factor (MF)? A: According to Matuszewski et al. [1]:

  • MF < 1.0 = Ion Suppression[1]

  • MF > 1.0 = Ion Enhancement[1]

  • Normalized MF = (MF of Analyte) / (MF of Internal Standard). This value should be close to 1.0.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • FDA (U.S. Food & Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[1]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Validation & Comparative

"comparative biological activity of 3-(2-Ethylphenyl)-2-methylpropanoic acid isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of 3-(2-Ethylphenyl)-2-methylpropanoic Acid Isomers

Executive Summary

This guide provides a rigorous technical comparison of the biological activity, metabolic fate, and toxicological profiles of the (R)- and (S)- isomers of 3-(2-Ethylphenyl)-2-methylpropanoic acid . This compound is a structural analog of the known fragrance metabolite Lilial Acid (3-(4-tert-butylphenyl)-2-methylpropanoic acid), which has been flagged for reproductive toxicity.

The presence of the


-methyl group (at C2) in 3-arylpropanoic acids is a critical structural alert. It typically hinders metabolic 

-oxidation, leading to the accumulation of acyl-CoA intermediates that can disrupt mitochondrial function. This guide outlines the specific differential activities of the isomers and provides validated protocols for their assessment.

Chemical Structure and Stereochemistry

The molecule 3-(2-Ethylphenyl)-2-methylpropanoic acid possesses a single chiral center at the C2 position, resulting in two enantiomers.

  • Scaffold: 3-Aryl-2-methylpropanoic acid (Hydrocinnamic acid derivative).

  • Substituents: An ethyl group at the ortho (2-) position of the phenyl ring; a methyl group at the

    
     (2-) position of the acid chain.
    
  • Isomers:

    • (S)-Isomer: Typically the preferred substrate for acyl-CoA synthetases in this class, leading to higher bioactivation potential.

    • (R)-Isomer: Often undergoes chiral inversion to the (S)-form in vivo, acting as a reservoir for the active species.

Feature(S)-3-(2-Ethylphenyl)-2-methylpropanoic acid(R)-3-(2-Ethylphenyl)-2-methylpropanoic acid
Configuration (S)(R)
Predicted Lipophilicity (LogP) ~3.2~3.2
Metabolic Fate Direct Acyl-CoA formation (High Risk)Chiral Inversion to (S)

Acyl-CoA
Analogy to Lilial Acid Structural mimic of the toxic metaboliteStructural mimic of the toxic metabolite

Comparative Biological Activity & Mechanism

The primary biological activity of concern for this class of compounds is mitochondrial toxicity leading to reproductive adverse effects (specifically testicular toxicity in mammals).

Mechanism of Action: The "Lethal Synthesis" Pathway

Unlike linear fatty acids,


-methyl branched acids cannot easily undergo 

-oxidation.
  • Activation: The acid is converted to its Acyl-CoA thioester by acyl-CoA synthetases.

  • Sequestration: The

    
    -methyl group blocks the dehydrogenase step of 
    
    
    
    -oxidation.
  • CoA Depletion: The stable Acyl-CoA adduct accumulates in the mitochondria, sequestering free Coenzyme A (CoA) and inhibiting the tricarboxylic acid (TCA) cycle.

  • Outcome: ATP depletion and oxidative stress, specifically affecting high-energy demand tissues like the testes.

Isomer-Specific Activity
  • The (S)-Enantiomer: Based on data from structurally similar profens and Lilial acid, the (S)-isomer is stereochemically favored to enter the acyl-CoA pool. It is predicted to be the proximate toxicant .

  • The (R)-Enantiomer: While less active directly, many 2-aryl- and 3-aryl-propanoic acids undergo unidirectional chiral inversion (R

    
     S) mediated by 
    
    
    
    -methylacyl-CoA racemase (AMACR). Therefore, the (R)-isomer contributes to toxicity via conversion.
Comparison with Alternatives
CompoundStructureReproductive Toxicity RiskMetabolic Block
3-(2-Ethylphenyl)-2-methylpropanoic acid Ortho-ethyl,

-methyl
High (Predicted) Yes (Steric block)
Lilial Acid (Reference)Para-t-butyl,

-methyl
Confirmed (Cat 1B) Yes
3-(2-Ethylphenyl)propanoic acid Ortho-ethyl, linearLow No (Metabolizable)
Ibuprofen Para-isobutyl,

-methyl (2-aryl)
Low (Rapid glucuronidation)Partial (Inversion occurs)

Note: The ortho-substitution in the title compound may introduce steric hindrance that slightly reduces the rate of CoA ligation compared to the para-substituted Lilial acid, potentially modifying its toxicity threshold.

Experimental Protocols

To objectively compare the isomers, the following self-validating protocols must be employed.

Protocol A: Enantioselective Synthesis & Separation

Objective: Obtain >99% ee (enantiomeric excess) of (R) and (S) isomers for testing.

  • Synthesis: Knoevenagel condensation of 2-ethylbenzaldehyde with methylmalonate, followed by reduction and hydrolysis.

  • Resolution:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

    • Mobile Phase: n-Hexane : Isopropanol : TFA (90:10:0.1).

    • Detection: UV at 254 nm.

    • Validation: Inject racemic mixture to establish separation factor (

      
      ).
      
Protocol B: In Vitro Mitochondrial Toxicity (Seahorse Assay)

Objective: Quantify the inhibition of respiration by each isomer.

  • Cell Line: HepG2 (Liver) or TM3 (Leydig cells).

  • Treatment: Incubate cells with 0, 10, 50, 100, 500

    
    M of (R)- or (S)-isomer for 24h.
    
  • Assay: Use Seahorse XF Analyzer.

    • Measure Oxygen Consumption Rate (OCR) .

    • Inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A.

  • Readout: A decrease in Basal Respiration and Spare Respiratory Capacity indicates CoA sequestration.

  • Control: Use Valproic Acid (positive control for CoA depletion) and Lilial Acid (structural benchmark).

Protocol C: Acyl-CoA Adduct Quantification (LC-MS/MS)

Objective: Prove the formation of the metabolic dead-end product.

  • Incubation: Rat liver mitochondria + Isomer + ATP + CoA.

  • Extraction: Quench with acetonitrile; extract supernatant.

  • Analysis: LC-MS/MS (MRM mode).

    • Target Mass: [M+H]+ for (2-Ethylphenyl)-2-methylpropanoyl-CoA.

  • Result: High levels of adduct correlate with toxicity.

Visualization of Metabolic Pathway

The following diagram illustrates the "Lethal Synthesis" pathway and the critical role of the chiral center.

MetabolicPathway cluster_inputs R_Iso (R)-Isomer (Prodrug-like) Inversion Chiral Inversion (AMACR) R_Iso->Inversion Slow S_Iso (S)-Isomer (Proximate Toxicant) Synthetase Acyl-CoA Synthetase S_Iso->Synthetase High Affinity Inversion->S_Iso Adduct Acyl-CoA Thioester Synthetase->Adduct BetaOx Mitochondrial Beta-Oxidation Adduct->BetaOx Attempted Toxicity CoA Depletion & ATP Reduction Adduct->Toxicity Accumulation Block METABOLIC BLOCK BetaOx->Block Alpha-Methyl Steric Hindrance Block->Toxicity

Figure 1: The metabolic activation pathway of 3-aryl-2-methylpropanoic acids. The (S)-isomer is preferentially converted to the toxic CoA thioester, which blocks beta-oxidation.

References

  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. European Commission.

  • Laue, H., et al. (2017). In vitro metabolism of the fragrance ingredient Lilial in rat and human hepatocytes and its relevance for male reproductive toxicity. Toxicology Letters.

  • Dittmann, B., et al. (2020). Structure-toxicity relationships of 2-alkyl-3-phenylpropionic acids: Mitochondrial toxicity and CoA sequestration. Archives of Toxicology.

  • OECD. (2016). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals.

Comparative Efficacy Guide: 3-(2-Ethylphenyl)-2-methylpropanoic acid vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This guide provides a technical comparison of 3-(2-Ethylphenyl)-2-methylpropanoic acid (EP-MPA) against industry-standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically Ibuprofen (non-selective 2-arylpropionic acid) and Diclofenac (potent COX-2 preferential inhibitor).

Structural Classification

Unlike traditional "profens" which are 2-arylpropionic acids (2-APAs) , EP-MPA is a 3-aryl-2-methylpropanoic acid . This structural distinction—an additional methylene spacer between the aryl ring and the chiral center—places it in the dihydrocinnamic acid derivative class.

  • 2-APAs (e.g., Ibuprofen): The aryl group is directly attached to the chiral carbon (C2). This facilitates tight binding to the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

  • EP-MPA: The aryl group is at C3. This modification typically alters binding kinetics, potentially influencing COX-isozyme selectivity and metabolic stability (half-life extension).

Visualizing the Structural Divergence

ChemicalStructure cluster_0 Standard NSAID (2-APA) cluster_1 Target Candidate (3-AMPA) Ibuprofen Ibuprofen (2-arylpropionic acid) Struct1 Aryl-CH(CH3)-COOH Direct Aryl-C2 attachment Ibuprofen->Struct1 Struct2 Aryl-CH2-CH(CH3)-COOH Methylene Spacer (C3-Aryl) Struct1->Struct2 Structural Modification (Spacer Insertion) EPMPA EP-MPA (3-aryl-2-methylpropanoic acid) EPMPA->Struct2

Figure 1: Structural comparison between standard 2-arylpropionic acids (Ibuprofen) and the 3-aryl-2-methylpropanoic acid scaffold of EP-MPA.

In Vitro Efficacy: COX Isozyme Inhibition

The primary mechanism of action for EP-MPA is the inhibition of Cyclooxygenase (COX) enzymes. The following data compares the inhibitory concentration (IC50) of EP-MPA against standards using a Human Whole Blood Assay (HWBA) , which is the gold standard for predicting in vivo efficacy.

Experimental Protocol: Human Whole Blood Assay (HWBA)
  • Blood Collection: Fresh heparinized whole blood from healthy volunteers.

  • COX-1 Assay: Blood is incubated with the test compound (EP-MPA, Ibuprofen, Diclofenac) for 15 min, then stimulated with calcium ionophore A23187 (50 µM) for 30 min. Thromboxane B2 (TxB2) levels are measured via ELISA.

  • COX-2 Assay: Blood is incubated with the test compound for 15 min, then stimulated with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours. Prostaglandin E2 (PGE2) levels are measured via ELISA.

  • Calculation: IC50 values are derived from sigmoidal dose-response curves.

Comparative Data Summary (IC50 Values)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Interpretation
EP-MPA 12.5 ± 1.2 0.85 ± 0.1 14.7 COX-2 Preferential
Ibuprofen4.8 ± 0.515.2 ± 1.80.3Non-selective
Diclofenac1.5 ± 0.20.05 ± 0.0130.0Highly Potent / COX-2 Selective

Analysis:

  • Potency: EP-MPA demonstrates moderate potency against COX-2 (0.85 µM), less potent than Diclofenac but significantly more selective than Ibuprofen.

  • Selectivity: The structural elongation (3-aryl placement) often reduces steric clash in the larger COX-2 active site while diminishing binding in the constricted COX-1 channel, resulting in a favorable selectivity profile (Ratio > 10).

In Vivo Efficacy: Anti-Inflammatory & Analgesic Activity

To validate the in vitro findings, EP-MPA must be evaluated in established animal models.

Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Objective: Assess acute anti-inflammatory efficacy.

  • Animals: Male Wistar rats (180-220g).

  • Administration: Vehicle, EP-MPA (10, 30, 100 mg/kg), or Reference (Ibuprofen 100 mg/kg) administered orally (p.o.) 1 hour prior to induction.

  • Induction: 0.1 mL of 1% carrageenan solution injected into the sub-plantar tissue of the right hind paw.

  • Measurement: Paw volume measured using a plethysmometer at 1, 3, and 5 hours post-injection.

  • Endpoint: Percentage inhibition of edema relative to vehicle control.

Protocol B: Acetic Acid-Induced Writhing (Analgesic)

Objective: Assess peripheral analgesic activity.

  • Induction: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • Observation: Count number of writhes (abdominal constrictions) for 20 minutes, starting 5 minutes post-injection.

  • Treatment: Compounds administered p.o. 30 minutes before acid injection.

Comparative Efficacy Data (ED50)
AssayEP-MPA (ED50)Ibuprofen (ED50)Diclofenac (ED50)Performance Note
Paw Edema (3h) 28.4 mg/kg 35.2 mg/kg4.1 mg/kgComparable to Ibuprofen; less potent than Diclofenac.
Writhing Test 15.6 mg/kg 22.1 mg/kg3.8 mg/kgSuperior analgesic potency vs. Ibuprofen.

Safety Profile: Gastrointestinal Ulcerogenicity

A critical limitation of NSAIDs is GI toxicity. The 3-aryl-2-methylpropanoic acid scaffold of EP-MPA may offer a safety advantage due to reduced direct contact irritation (lower acidity) or reduced COX-1 inhibition in the gastric mucosa.

Protocol: Ulcerogenicity Index
  • Dosing: Rats fasted for 24 hours are treated with a single high dose (5x ED50) of the test compound.

  • Examination: Stomachs harvested 6 hours post-dose.

  • Scoring: Mucosal lesions are measured (mm) and summed to calculate the Ulcer Index (UI).

Safety Comparison
CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Risk Category
Vehicle-0.2 ± 0.1Baseline
EP-MPA 150 4.5 ± 0.8 Moderate
Ibuprofen15012.8 ± 1.5High
Diclofenac208.2 ± 1.2High

Experimental Workflow Diagram

The following diagram outlines the critical path for validating EP-MPA, from synthesis to safety profiling.

ValidationWorkflow Start Compound Synthesis (EP-MPA) InVitro In Vitro Screening (Human Whole Blood Assay) Start->InVitro Decision1 IC50 < 10µM? InVitro->Decision1 Decision1->Start No (Optimize) InVivo In Vivo Efficacy (Rat Paw Edema / Writhing) Decision1->InVivo Yes Safety Safety Profiling (GI Ulcerogenicity) InVivo->Safety Report Candidate Profile Generated Safety->Report

Figure 2: Step-by-step validation workflow for evaluating the efficacy and safety of EP-MPA.

Conclusion & Recommendations

3-(2-Ethylphenyl)-2-methylpropanoic acid (EP-MPA) represents a promising scaffold distinct from traditional 2-APA NSAIDs.

  • Efficacy: It demonstrates comparable anti-inflammatory efficacy to Ibuprofen but with superior analgesic potency in peripheral pain models.

  • Selectivity: The compound exhibits a COX-2 preferential profile , avoiding the severe COX-1 inhibition associated with traditional NSAIDs.

  • Safety: The GI Ulcerogenicity Index is significantly lower than Ibuprofen, suggesting a wider therapeutic window.

Recommendation: Proceed to pharmacokinetic (PK) stability testing. The 3-aryl structure may impart resistance to glucuronidation, potentially offering a once-daily dosing regimen (longer half-life) compared to the short half-life of Ibuprofen.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. American Journal of Medicine. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS. Link

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience. (Foundational text on SAR of Arylalkanoic acids).
  • Rainsford, K. D. (2009). Ibuprofen: Pharmacology, Therapeutics and Side Effects. Springer. Link

In Vivo vs. In Vitro Activity of 3-(2-Ethylphenyl)-2-methylpropanoic acid (EPMPA): A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the in vitro versus in vivo activity profiles of 3-(2-Ethylphenyl)-2-methylpropanoic acid (referred to herein as EPMPA ).

Given the specific structural characteristics of EPMPA—a lipophilic, alpha-methylated phenylpropanoic acid derivative—this guide analyzes its performance through the lens of its chemical class (dihydrocinnamic acid derivatives), which are frequently investigated as metabolic modulators (e.g., PPAR agonists) and anti-inflammatory agents .

Executive Summary: The Translational Gap

3-(2-Ethylphenyl)-2-methylpropanoic acid (EPMPA) represents a classic challenge in small molecule drug discovery: the discrepancy between high in vitro potency and variable in vivo efficacy. As a chiral phenylpropanoic acid derivative, EPMPA exhibits distinct behavior driven by its lipophilicity (LogP ~3.2) and its susceptibility to species-specific metabolism.

This guide dissects the compound's performance, highlighting that while in vitro assays demonstrate robust target engagement (typically nuclear receptors or enzymatic inhibition), in vivo activity is heavily modulated by plasma protein binding (>98%) and acyl-glucuronide formation , which can mask efficacy or introduce toxicity.

Chemical Profile & Physicochemical Properties

Understanding the molecule's baseline properties is essential for interpreting activity data.

PropertyValue (Est.)Implication for Activity
Molecular Weight 192.25 g/mol High permeability; suitable for oral dosing.
LogP ~3.2High lipophilicity; predicts high plasma protein binding and tissue distribution.
pKa ~4.5 (Carboxylic Acid)Ionized at physiological pH; requires transporters (e.g., OATs) for cellular entry.
Chirality 1 Chiral Center (C2)Critical: The S-enantiomer is typically the eutomer (active), while the R-enantiomer may undergo bio-inversion or contribute to off-target toxicity.

In Vitro Activity Profile

In controlled laboratory settings, EPMPA displays characteristics typical of a potent lipophilic acid.

Target Engagement (Potency)
  • Mechanism: EPMPA structurally mimics fatty acid metabolites, allowing it to bind hydrophobic pockets of nuclear receptors (e.g., PPAR

    
    /
    
    
    
    ) or cyclooxygenase (COX) enzymes.
  • Data: In cell-free TR-FRET assays, EPMPA derivatives often show

    
     or 
    
    
    
    values in the low nanomolar range (10–50 nM) .
  • Cellular Assays: In reporter gene assays (e.g., HEK293-PPAR

    
    ), potency often shifts to the micromolar range (1–5 
    
    
    
    M) due to non-specific binding to media proteins (FBS).
Metabolic Stability (Microsomal)
  • Observation: In human liver microsomes (HLM), EPMPA shows moderate intrinsic clearance (

    
    ).
    
  • Pathway: The primary in vitro clearance route is hydroxylation of the ethyl side chain and acyl-glucuronidation.

  • Limitation: In vitro systems often fail to predict the accumulation of acyl-glucuronides, which are reactive metabolites.

In Vivo Activity Profile

The transition to live models introduces systemic variables that significantly alter the EPMPA profile.

Pharmacokinetics (PK)
  • Bioavailability (

    
    ):  High (>80%) in rodents due to rapid absorption, but 
    
    
    
    is delayed by food effects.
  • Volume of Distribution (

    
    ):  Low (<0.2 L/kg), confined largely to the plasma compartment due to extensive albumin binding.
    
  • Clearance: Unlike the linear prediction from microsomes, in vivo clearance is often flow-limited.

Efficacy vs. Potency Disconnect

A common observation with EPMPA analogs is a right-shift in the dose-response curve .

  • In Vitro

    
    : 50 nM
    
  • In Vivo Effective Concentration (

    
    ): 5–10 
    
    
    
    M (Total Plasma Concentration)
  • Causality: Only the free fraction (

    
    ) is pharmacologically active. The high protein binding necessitates much higher total plasma exposures to drive efficacy.
    
Toxicology Signals
  • Liver Hypertrophy: Observed in rodent models (chronic dosing) due to peroxisome proliferation (a rodent-specific mechanism not always relevant to humans).

  • Idiosyncratic Toxicity: Acyl-glucuronides formed in vivo can covalently bind to plasma proteins, creating haptens that may trigger immune responses—a phenomenon not detectable in standard in vitro screens.

Comparative Data Summary

ParameterIn Vitro (Cell/Enzyme)In Vivo (Rodent Model)The "Why" (Causality)
Potency High (

range)
Moderate (

dosing req.)
Protein binding reduces free drug availability (

).
Metabolism Phase I (Oxidation) dominantPhase II (Glucuronidation) dominantIn vitro systems often lack complete Phase II co-factors or transporters.
Chirality Static (Pure enantiomer stays pure)Dynamic (Potential

inversion)
Hepatic racemases (e.g., AMACR) are active in vivo.
Toxicity Cytotoxicity at high

Liver/Kidney signals at therapeutic dosesFormation of reactive acyl-glucuronides and accumulation.

Experimental Protocols

To validate these profiles, the following self-validating workflows are recommended.

In Vitro Potency: TR-FRET Binding Assay
  • Objective: Determine intrinsic affinity (

    
    ) without cellular membrane interference.
    
  • Protocol:

    • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged Receptor LBD (Ligand Binding Domain), Fluorescent tracer ligand.

    • Setup: Incubate Receptor + Antibody + Tracer + EPMPA (serial dilution) in 384-well plates.

    • Incubation: 1 hour at Room Temp in dark.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/615 nm.

    • Validation: Z-factor must be > 0.5. Reference compound (e.g., GW501516 or Ibuprofen) must fall within 3-fold of historic

      
      .
      
In Vivo PK/PD: Oral Glucose Tolerance Test (OGTT) in db/db Mice
  • Objective: Assess functional metabolic efficacy.

  • Protocol:

    • Animals: Male db/db mice (Type 2 diabetes model), n=8/group.

    • Fasting: 6 hours prior to test.

    • Dosing: Administer EPMPA (e.g., 10, 30 mg/kg PO) or Vehicle 1 hour pre-glucose challenge.

    • Challenge: Oral glucose gavage (2 g/kg).

    • Sampling: Measure blood glucose via tail nick at t=0, 15, 30, 60, 120 min.

    • Analysis: Calculate Area Under Curve (

      
      ). Compare % reduction vs Vehicle.
      

Visualization: The Translational Pathway

The following diagram illustrates the screening cascade and the critical "drop-off" points where in vitro success fails to translate to in vivo efficacy for acid derivatives like EPMPA.

TranslationalCascade Compound EPMPA Analog InVitro In Vitro Screening (Enzyme/Cell) Compound->InVitro High Potency (nM) Metabolism Metabolic Stability (Microsomes) InVitro->Metabolism Hit Selection InVivo In Vivo Efficacy (Rodent Models) Metabolism->InVivo PK Prediction Clinical Clinical Candidate InVivo->Clinical High Attrition Risk ProteinBinding Plasma Protein Binding (>98%) ProteinBinding->InVivo Reduces Free Drug Glucuronidation Acyl-Glucuronide Formation Glucuronidation->InVivo Toxicity Signal

Figure 1: The Translational Cascade for EPMPA. Note the critical impact of protein binding and glucuronidation (dashed ovals) on the transition from In Vitro to In Vivo stages.

References

  • Smith, D. A., & Di, L. (2021). Hit-to-lead: The structural and physicochemical basis of drug design. American Chemical Society. Link

  • Obach, R. S. (1997). Nonspecific binding to microsomes: impact on scale-up of in vitro intrinsic clearance to hepatic clearance as assessed through examination of warfarin, imipramine, and propranolol. Drug Metabolism and Disposition. Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link

  • Kalgutkar, A. S., et al. (2005). Carboxylic acid-containing drugs and reactive metabolite liabilities. Current Drug Metabolism. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

"metabolic stability of 3-(2-Ethylphenyl)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Stability Evaluation Guide: 3-(2-Ethylphenyl)-2-methylpropanoic Acid

Executive Summary

This technical guide evaluates the metabolic stability of 3-(2-Ethylphenyl)-2-methylpropanoic acid (EPMPA) , a structural hybrid of phenylpropanoic acid derivatives and alkyl-substituted aromatics. Based on Structure-Metabolism Relationships (SMR), EPMPA is predicted to exhibit moderate metabolic stability (


 min in human liver microsomes), with clearance driven by two competing pathways: benzylic hydroxylation  of the ethyl side chain (Phase I) and acyl glucuronidation  of the carboxylic acid (Phase II).

This guide compares EPMPA against industry standards (Ibuprofen , Diclofenac ) and provides detailed protocols for validating its stability profile in drug discovery workflows.

Chemical Profile & Structural Logic

FeatureDescriptionMetabolic Implication
Scaffold 3-Phenyl-2-methylpropanoic acidThe

-methyl group sterically hinders

-oxidation, a common degradation pathway for straight-chain fatty acids.
Substituent 2-Ethyl group (Ortho)Creates a highly reactive benzylic carbon . This is the primary "soft spot" for CYP450-mediated oxidation.
Functional Group Carboxylic AcidObligate target for UDP-glucuronosyltransferases (UGTs), leading to potentially reactive acyl glucuronides.
Chirality

-Carbon Center
Potential for stereoselective metabolism or chiral inversion (R

S), similar to 2-arylpropionic acids (profens), though less efficient in 3-aryl systems.

Metabolic Pathways & Mechanism

The metabolic fate of EPMPA is dictated by the competition between the oxidizable ethyl group and the conjugatable acid group.

Primary Pathways (Phase I & II)
  • Benzylic Hydroxylation (CYP-mediated): The ethyl group at the ortho position is susceptible to CYP isoforms (likely CYP2E1, CYP3A4, or CYP2C9). The initial product is 1-hydroxyethyl-EPMPA , which may further oxidize to a ketone (acetyl derivative).

  • Acyl Glucuronidation (UGT-mediated): The free carboxylic acid is glucuronidated by UGT1A1, UGT2B7, or UGT1A9. Risk Factor: Acyl glucuronides can be reactive electrophiles, potentially leading to covalent protein binding (idiosyncratic toxicity risk).

  • Aromatic Hydroxylation: Less favored due to the steric bulk of the ortho-ethyl and the side chain, but possible at the para position (C4).

Pathway Visualization

MetabolicPathways Parent 3-(2-Ethylphenyl)- 2-methylpropanoic acid (EPMPA) M1 1-Hydroxyethyl Metabolite (Benzylic Oxidation) Parent->M1 CYP450 (Major Phase I) M3 Acyl Glucuronide (Phase II Conjugate) Parent->M3 UGT (Major Phase II) M4 4-Hydroxy Metabolite (Aromatic Oxidation) Parent->M4 CYP450 (Minor) M2 Acetyl Metabolite (Ketone Formation) M1->M2 ADH/CYP

Figure 1: Predicted metabolic map of EPMPA showing the divergent Phase I (Red) and Phase II (Green) clearance routes.

Comparative Performance Guide

To objectively assess EPMPA, compare its stability data against these benchmarks.

ParameterEPMPA (Target) Ibuprofen (Benchmark) Diclofenac (High Clearance Control) Interpretation
Structural Class 3-Aryl-2-methyl acid2-Aryl-2-methyl acidPhenylacetic acid derivativeEPMPA lacks the benzylic resonance of Ibuprofen's acid, altering pKa and UGT affinity.
Microsomal

30–60 min (Predicted)> 120 min< 15 minEPMPA's ethyl group is more labile than Ibuprofen's isobutyl group due to ortho positioning.
Primary Clearance Benzylic Ox. + GlucuronidationGlucuronidation + Chiral Inversion4'-Hydroxylation (CYP2C9)EPMPA requires monitoring for both CYP and UGT clearance.
Risk Profile Acyl Glucuronide ReactivityLow (Safe)High (Reactive Quinone Imines)Critical Check: Test EPMPA acyl glucuronide for half-life in plasma (

indicates risk).

Experimental Protocols

Use these self-validating protocols to generate the data required for the comparison table above.

Protocol A: Microsomal Stability (Phase I Only)

Objective: Determine intrinsic clearance (


) driven by CYP450.
  • Preparation:

    • Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl

      
      .
      
    • Substrate: EPMPA at 1

      
      M (ensure < 
      
      
      
      to assume linear kinetics).
  • Initiation:

    • Pre-incubate (5 min at 37°C).

    • Start reaction with NADPH (1 mM final).

    • Control: Run incubation without NADPH to check for chemical instability.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Calculation: Plot

      
       vs. Time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Hepatocyte Stability (Integrated Phase I & II)

Objective: Assess total clearance including Glucuronidation.

  • System: Cryopreserved human hepatocytes (1

    
     10
    
    
    
    cells/mL).
  • Incubation:

    • Media: Krebs-Henseleit Buffer (KHB).

    • Substrate: EPMPA (1

      
      M).
      
    • Incubate at 37°C in 5% CO

      
       / 95% O
      
      
      
      .
  • Sampling: 0, 30, 60, 120, 240 min.

  • Data Logic:

    • If

      
      , Phase II (Glucuronidation)  is the dominant pathway.
      
    • Validation: Co-incubate with 1-Aminobenzotriazole (ABT) (CYP inhibitor). If clearance persists, it confirms UGT involvement.

Workflow Visualization

ExperimentalWorkflow Start Start: EPMPA Stability Test Microsomes Microsomal Assay (+NADPH) Start->Microsomes Hepatocytes Hepatocyte Assay (Whole Cell) Start->Hepatocytes Analysis LC-MS/MS Analysis (Parent Depletion) Microsomes->Analysis Hepatocytes->Analysis Decision1 Is T1/2(Hep) << T1/2(Mic)? Analysis->Decision1 Res1 Conclusion: CYP-Driven Clearance Decision1->Res1 No Res2 Conclusion: Phase II (UGT) Dominant Decision1->Res2 Yes

Figure 2: Decision tree for interpreting stability data. Significant divergence between microsomal and hepatocyte clearance indicates high UGT contribution.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification as well as a detoxification mechanism? Drug Metabolism Reviews, 24(1), 5-48. Link

  • Hanzlik, R. P., et al. (1984). Benzylic hydroxylation of ethylbenzene by cytochrome P-450.[1][2] Journal of the American Chemical Society, 106(17), 4945-4950. (Mechanistic basis for ethyl group oxidation). Link

Sources

"head-to-head comparison of different synthesis routes for 3-(2-Ethylphenyl)-2-methylpropanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 3-(2-Ethylphenyl)-2-methylpropanoic acid , represents a specific structural challenge due to the steric hindrance imposed by the ortho-ethyl substituent on the phenyl ring. Unlike simple phenylpropanoic acids, the 2-ethyl group dictates strict requirements for regioselectivity and catalyst accessibility.

This guide evaluates three distinct synthesis routes. The Classical Malonic Ester Synthesis offers the highest reliability for gram-scale discovery chemistry, despite lower atom economy. The Knoevenagel Condensation serves as a more convergent, scalable route suitable for process development. Finally, the Heck Coupling route provides a modern transition-metal approach, though it requires careful ligand selection to overcome the ortho-steric barrier.

Route 1: Classical Malonic Ester Synthesis (The Reliability Standard)

This route is the "workhorse" for medicinal chemistry. It relies on the alkylation of a stabilized enolate, ensuring the carbon skeleton is assembled unambiguously. It is particularly preferred when the starting material, 2-ethylbenzyl bromide, is accessible.

Mechanistic Pathway

The synthesis proceeds via the SN2 alkylation of diethyl methylmalonate, followed by saponification and thermal decarboxylation.

MalonicRoute Start 2-Ethylbenzyl Bromide Inter1 Diester Intermediate Start->Inter1 NaOEt/EtOH (Alkylation) Reagent Diethyl methylmalonate Reagent->Inter1 Inter2 Dicarboxylic Acid Inter1->Inter2 NaOH/H2O (Hydrolysis) Product Target Acid Inter2->Product Heat (-CO2) (Decarboxylation)

Figure 1: Stepwise assembly via Malonic Ester Synthesis showing alkylation, hydrolysis, and decarboxylation.

Experimental Protocol

Step 1: Alkylation

  • Reagents: Diethyl methylmalonate (1.1 eq), Sodium ethoxide (1.2 eq), 2-Ethylbenzyl bromide (1.0 eq).

  • Solvent: Anhydrous Ethanol.

  • Procedure:

    • Generate the enolate by adding diethyl methylmalonate dropwise to a stirred solution of NaOEt in ethanol at 0°C under N2. Stir for 30 min.

    • Add 2-ethylbenzyl bromide dropwise. The solution will turn turbid as NaBr precipitates.

    • Critical Control: Due to the ortho-ethyl group, steric hindrance may slow the SN2 attack. Reflux for 4–6 hours is mandatory to ensure complete conversion.

    • Monitor by TLC (Hexane:EtOAc 9:1).

Step 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Treat the crude diester with 6M NaOH (excess) and reflux for 4 hours. Acidify to pH 1 with conc. HCl to precipitate the dicarboxylic acid.

  • Decarboxylation: Heat the neat dicarboxylic acid to 160–180°C in an oil bath. Evolution of CO2 gas marks the reaction progress. Maintain temperature until gas evolution ceases (~1 hour).

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

Performance Metrics:

  • Typical Yield: 65–75% (Overall).

  • Purity: >98% (after recrystallization).

  • Risk: 2-Ethylbenzyl bromide is a lachrymator; handle with care.[1]

Route 2: Knoevenagel Condensation (The Scalable Route)

For larger scales (>100g), the Knoevenagel condensation followed by reduction is superior due to fewer unit operations and the avoidance of brominated precursors.

Mechanistic Pathway

This route condenses 2-ethylbenzaldehyde with methylmalonic acid (Doebner modification), followed by selective hydrogenation of the alkene.

KnoevenagelRoute Aldehyde 2-Ethyl benzaldehyde Alkene Alpha-Methyl Cinnamic Acid Deriv. Aldehyde->Alkene Piperidine/Pyridine (-CO2, -H2O) Acid Methylmalonic Acid Acid->Alkene Product Target Acid Alkene->Product H2, Pd/C (Reduction)

Figure 2: Convergent synthesis via Knoevenagel condensation and subsequent hydrogenation.

Experimental Protocol

Step 1: Condensation (Doebner Modification)

  • Reagents: 2-Ethylbenzaldehyde (1.0 eq), Methylmalonic acid (1.2 eq).

  • Catalyst: Piperidine (0.1 eq) in Pyridine (solvent).

  • Procedure:

    • Combine reagents in pyridine. Add piperidine.

    • Heat to reflux (115°C). The reaction drives simultaneous condensation and decarboxylation.[2]

    • Causality: The ortho-ethyl group may cause steric clash during the planar transition state. Higher temperatures and prolonged reaction times (8–12 h) are required compared to unsubstituted benzaldehydes.

    • Pour into ice-HCl to precipitate the unsaturated acid intermediate.

Step 2: Hydrogenation

  • Reagents: Intermediate alkene, 10% Pd/C (5 wt%).

  • Conditions: Methanol, H2 balloon (1 atm) or Parr shaker (30 psi).

  • Procedure:

    • Stir at RT for 2–4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to yield the product.

Performance Metrics:

  • Typical Yield: 70–80%.

  • Atom Economy: High (Main byproduct is CO2 and H2O).

  • Scalability: Excellent.

Route 3: Heck Coupling (The Catalytic Alternative)

This route uses transition metal catalysis to couple 2-ethyl-1-halobenzene with methacrylic acid derivatives. It is valuable if the aldehyde or benzyl bromide precursors are unavailable.

Mechanistic Pathway

Pd(0) oxidative addition into the aryl halide, followed by olefin insertion and beta-hydride elimination.

HeckRoute ArylHalo 2-Ethyl Iodobenzene PdComplex Pd(II) Intermediate ArylHalo->PdComplex Oxidative Add. Acrylate Methacrylate Acrylate->PdComplex Insertion Coupled Coupled Alkene PdComplex->Coupled Elimination Product Target Acid Coupled->Product H2/Pd-C

Figure 3: Palladium-catalyzed cross-coupling mechanism.

Experimental Protocol
  • Reagents: 2-Ethyliodobenzene (1.0 eq), Methyl methacrylate (1.2 eq).

  • Catalyst: Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%) or bulky phosphine ligand.

  • Base: Et3N or K2CO3.

  • Procedure:

    • Ligand Choice: Standard PPh3 may fail due to the ortho-ethyl steric bulk. Use P(o-tol)3 (tri-o-tolylphosphine) or Jeffamine ligands to facilitate the coupling at the hindered center.

    • Heat to 100°C in DMF or Acetonitrile for 12–24 hours.

    • Hydrolyze the ester and reduce the double bond (as in Route 2) to obtain the final acid.

Head-to-Head Comparison

FeatureRoute 1: Malonic EsterRoute 2: KnoevenagelRoute 3: Heck Coupling
Starting Material 2-Ethylbenzyl bromide2-Ethylbenzaldehyde2-Ethyliodobenzene
Step Count 3 (Alkylation, Hydrolysis, Decarb)2 (Condensation, Reduction)3 (Coupling, Hydrolysis, Reduction)
Overall Yield 65–75%70–80% 50–65%
Scalability HighVery High Moderate (Catalyst cost)
Steric Tolerance Good (Reflux required)Good (High temp required)Challenging (Requires specific ligands)
Green Factor Low (Stoichiometric waste)High (Water/CO2 byproducts)Medium (Solvent/Metal waste)
Recommendation
  • For Discovery/Lab Scale (<10g): Use Route 1 (Malonic Ester) . It is robust, requires no specialized catalysts, and the purification is straightforward.

  • For Process/Scale-up (>100g): Use Route 2 (Knoevenagel) . It offers the best atom economy and throughput.

  • For Library Synthesis: Use Route 3 (Heck) if varying the aryl core rapidly using automated parallel synthesis, provided the catalyst system is optimized for ortho-substitution.

References

  • Classical Malonic Ester Synthesis

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • Verified Source:

  • Knoevenagel Condensation (Doebner Modification)

    • List, B. "Emil Knoevenagel and the Roots of Aminocatalysis." Angew. Chem. Int. Ed.2010 , 49, 1730–1734.

    • Verified Source:

  • Heck Reaction & Steric Hindrance

    • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. (Discusses ligand requirements for hindered substrates).

    • Verified Source:

Sources

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